Tetronic acid
Description
Properties
IUPAC Name |
oxolane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-4(6)7-2-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGNDDUYTRNOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902467 | |
| Record name | NoName_1711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4971-56-6 | |
| Record name | Tetronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4971-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004971566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-oxo-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2B9NB89C0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what are the physical properties of Tetronic acid
An In-depth Technical Guide to the Physical Properties of Tetronic Acid
Introduction
This compound, systematically known as 4-Hydroxyfuran-2(5H)-one, is a γ-lactone with the molecular formula C4H4O3.[1] It is a fundamental chemical structure found in numerous natural products, including the well-known ascorbic acid (vitamin C) and various metabolites from fungi.[2][3] Structurally, it is characterized by a five-membered ring containing a lactone and a β-keto-enol system, which allows it to exist in two tautomeric forms: a keto form (tetrahydrofuran-2,4-dione) and a predominant enol form (4-hydroxy-2(5H)-furanone).[1][2] This structural motif is the core of a class of pesticides and serves as a versatile precursor in organic synthesis for a variety of substituted furans and butenolides.[1][2][4]
Core Physical Properties
The physical characteristics of this compound are essential for its application in drug development and chemical synthesis. The data, compiled from various sources, are presented below. It is important to note that some values, particularly for boiling point and pKa, are predicted and may vary from experimental results.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C4H4O3 | [1][5][6] |
| Molar Mass | 100.07 g/mol | [1][4][6] |
| Melting Point | 135-143 °C (with decomposition) | [1][4][5][7][8][9] |
| Boiling Point | 316.03 - 324.3 °C (Predicted) | [4][5][7] |
| Density | 1.375 - 1.551 g/cm³ (Predicted) | [4][5][7] |
| Water Solubility | Soluble | [5][8][10][11] |
| Other Solubilities | Soluble in DMSO, acetonitrile, alcohol.[10][11][12] Sparingly soluble in DMSO and slightly in Methanol.[4][13] | |
| pKa | 10.67 ± 0.20 (Predicted) | [4][13] |
| Magnetic Susceptibility (χ) | -52.5·10−6 cm³/mol | [1] |
| Appearance | White to Off-White Solid | [4][13] |
Tautomerism and Structure
This compound readily interconverts between its keto and enol tautomers.[1][2][3] The enol form is generally considered to be the predominant tautomer.[2][3] This equilibrium is a critical aspect of its chemical reactivity and biological activity.
Caption: Keto-Enol tautomerism of this compound.
Experimental Protocols for Physical Property Determination
The following sections outline generalized experimental methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory techniques for organic compounds.[14][15][16]
Melting Point Determination
The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the sample is completely liquid.[14]
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of approximately 3 mm.[14]
-
Measurement: The capillary tube is placed in a melting point apparatus (e.g., a Vernier Melt Station or similar device).[14] The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperatures at the beginning and end of the melting process are recorded to define the melting range.
Boiling Point Determination (Distillation Method)
Due to its high predicted boiling point and decomposition at its melting point, experimental determination of the boiling point at atmospheric pressure is challenging. A vacuum distillation would be required to determine the boiling point at a reduced pressure. The general procedure using simple distillation is as follows.[14]
-
Apparatus Setup: A simple distillation apparatus is assembled, including a round-bottom flask, a condenser, a thermometer placed correctly at the vapor outlet, and a collection flask.[14]
-
Procedure: The this compound sample is placed in the round-bottom flask. The liquid is heated, and the temperature is monitored.
-
Data Recording: The boiling point is the stable temperature recorded on the thermometer when the vapor is continuously bathing the thermometer bulb and condensing into the collection flask.[14]
Solubility Determination
Qualitative solubility tests determine the miscibility of a substance in various solvents.[16]
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.
-
Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL of water, ethanol, or DMSO) is added to the test tube.[16]
-
Observation: The mixture is agitated. The substance is classified as "soluble" if it dissolves completely, "sparingly soluble" if some but not all dissolves, and "insoluble" if it does not appear to dissolve.[16] This process is repeated with a panel of different solvents to create a solubility profile.
Caption: General experimental workflow for characterization.
Spectroscopic and Other Properties
Spectroscopic data is crucial for structural elucidation and confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR data is used to determine the carbon-hydrogen framework of a molecule. While specific peak assignments for this compound require the original spectral data, databases confirm the availability of 13C NMR spectra for this compound.[17]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present.[18][19] For this compound, characteristic peaks would include those for the O-H stretch (enol), C=O stretch (lactone and ketone), and C=C stretch (enol).
-
Mass Spectrometry (MS): Electron-Impact Mass Spectrometry (EI-MS) is used to determine the molecular mass and fragmentation patterns, which can confirm the molecular formula.[18][19] Studies have identified this compound and its derivatives in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).[20]
References
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- 19. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Chemical Structure and Tautomerism of Tetronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tetronic Acid
This compound, a γ-lactone with the molecular formula C4H4O3, is a fundamental scaffold in a vast array of natural products and synthetically important molecules.[1][2] Its core structure, a 4-hydroxy-2(5H)-furanone ring, is the foundation for numerous compounds with significant biological activities.[3][4] This versatile building block is a key component in natural products such as the antibiotic abyssomicins, the well-known ascorbic acid (Vitamin C), and the mycotoxin penicillic acid.[1][3] The this compound motif is also central to a class of insecticides, including spirodiclofen and spiromesifen.[1][3] Its prevalence in biologically active molecules has made it a subject of intense research in medicinal chemistry and drug development for over a century.[3] this compound derivatives have shown a wide spectrum of therapeutic potential, including anti-inflammatory, anticancer, anti-HIV, antibiotic, and antifungal properties.[4][5]
Chemical Structure and Properties
This compound is a crystalline solid at room temperature.[3] It is classified as a vinylogous acid, where the acidic proton is part of an enol system conjugated with a carbonyl group. This structural feature is responsible for its acidic nature.
Core Structure and Nomenclature
The systematic IUPAC name for this compound is 4-hydroxyfuran-2(5H)-one.[1] However, it is also known by several other names, including 2,4(3H,5H)-furandione, 3-hydroxybutenolide, and β-oxo-γ-butyrolactone.[1][6] The core of this compound is a five-membered lactone ring containing a ketone and an enolizable proton.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H4O3 | [1][2] |
| Molar Mass | 100.07 g/mol | [2][6] |
| Melting Point | 141–143 °C (decomposes) | [1] |
| CAS Number | 541-57-1 (Enol form), 4971-56-6 (Keto form) | [1] |
| pKa | ~3.76 | |
| Appearance | Crystalline solid | [3] |
Tautomerism of this compound
A critical aspect of this compound's chemistry is its ability to exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and in the case of this compound, this involves the migration of a proton and the shifting of double bonds.[1] The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the presence of substituents.[7][8]
Keto-Enol Tautomerism
This compound primarily exists in an equilibrium between a keto form and an enol form.[1][9] The enol form is generally the predominant and more stable tautomer.[3] This stability is attributed to the formation of a conjugated system involving the double bond and the carbonyl group, which delocalizes electron density.[10]
Other Tautomeric Forms
While the keto and the primary enol forms are the most significant, other minor tautomeric structures can also exist in equilibrium, particularly in the gas phase or under specific solvent conditions.[11][12] These include an exo-enol form and a dienol form. However, their contribution to the overall equilibrium is generally negligible.
Experimental Protocols for Tautomerism Analysis
The study of keto-enol tautomerism often relies on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool.[7][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the relative concentrations of the keto and enol tautomers of this compound in different deuterated solvents.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (typically 5-10 mg/mL) in various deuterated solvents (e.g., CDCl3, DMSO-d6, Acetone-d6, D2O).
-
¹H NMR Spectroscopy:
-
Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Identify the characteristic signals for each tautomer. The enol form will typically show a vinyl proton signal, while the keto form will exhibit signals for the CH2 group.
-
Integrate the respective signals corresponding to the enol and keto forms.
-
-
Data Analysis:
-
Calculate the mole fraction of each tautomer from the integrated peak areas.
-
The equilibrium constant (K_enol = [enol]/[keto]) can be determined from the ratio of the integrals.
-
-
¹³C NMR Spectroscopy:
-
Acquire ¹³C NMR spectra to further confirm the presence of both tautomers by observing the distinct chemical shifts for the carbonyl and vinyl carbons in the enol form, and the carbonyl and methylene carbons in the keto form.
-
Expected Observations: The ratio of the tautomers is expected to vary with the polarity and hydrogen-bonding capability of the solvent.[7][8] In non-polar aprotic solvents, the enol form is generally favored due to the stability gained from intramolecular hydrogen bonding. In polar protic solvents, the keto form may be more stabilized through intermolecular hydrogen bonding with the solvent.
| Solvent | Predominant Tautomer | Rationale |
| Chloroform-d (CDCl3) | Enol | Intramolecular H-bonding stabilizes the enol form.[14] |
| Dimethyl sulfoxide-d6 (DMSO-d6) | Enol/Keto Mixture | Solvent polarity and H-bond accepting ability influence the equilibrium.[7] |
| Deuterium oxide (D2O) | Keto | Strong intermolecular H-bonding with water favors the keto tautomer.[14] |
Synthesis of this compound
Several synthetic routes to this compound and its derivatives have been developed, reflecting its importance as a synthetic intermediate.
Dieckmann Condensation
A common and versatile method for synthesizing the this compound ring is the intramolecular Dieckmann condensation of γ-acyloxy-β-keto esters.[15][16]
References
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- 2. GSRS [precision.fda.gov]
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- 15. One-Pot Synthesis of Tetronic Acids from Esters [organic-chemistry.org]
- 16. files.core.ac.uk [files.core.ac.uk]
The Discovery and Enduring Legacy of Tetronic Acid: An In-depth Technical Guide
A Keystone in Natural Products and Medicinal Chemistry
Opening Statement
Since its discovery over a century ago, tetronic acid, a seemingly simple γ-lactone, has emerged as a pivotal structural motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this compound, tailored for researchers, scientists, and drug development professionals. It delves into the key experimental protocols for its synthesis, presents a compilation of its physicochemical and biological data, and explores the molecular signaling pathways through which its derivatives exert their therapeutic effects.
I. Discovery and Historical Milestones
The journey of this compound began in 1896 when German chemists Wolffe and Schwabe first reported its existence.[1][2][3][4] Their seminal work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for over a century of research into this fascinating class of compounds.[1][2][3][4]
Initially, the exploration of this compound chemistry was a gradual process. However, the mid-20th century witnessed a surge in interest, largely propelled by the discovery of naturally occurring this compound derivatives with potent biological activities. A significant breakthrough in its synthesis was the application of the Dieckmann condensation, a base-catalyzed intramolecular cyclization of diesters, which provided a more efficient route to the this compound core.[5] This development paved the way for the synthesis and investigation of a multitude of substituted tetronic acids.
Many natural products, including the well-known ascorbic acid (Vitamin C) and the antibiotic penicillic acid, contain the this compound scaffold.[6][7] This recurring motif in nature hinted at its evolutionary selection for specific biological functions and spurred further investigation into its medicinal potential.
II. Physicochemical Properties and Spectroscopic Data
This compound (4-hydroxy-2(5H)-furanone) is a crystalline solid that exists in tautomeric equilibrium between its enol and keto forms, with the enol form generally predominating.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄O₃ | [8] |
| Molar Mass | 100.07 g/mol | [8] |
| Melting Point | 141–143 °C (decomposes) | [6] |
| pKa | 3.76 |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Peaks/Signals | Reference(s) |
| ¹H NMR | Signals corresponding to the methylene and vinyl protons. | [9] |
| ¹³C NMR | Resonances for the carbonyl, enolic, and methylene carbons. | [5][10] |
| IR (Infrared) | Strong absorption bands for the C=O (lactone and keto) and C=C (enol) groups. | [8][11][12][13] |
| MS (Mass Spec.) | Molecular ion peak (M+) at m/z 100, with characteristic fragmentation patterns. | [8][14][15] |
III. Key Synthetic Methodologies: Experimental Protocols
The synthesis of the this compound core has been approached through various strategies. Below are detailed protocols for two historically significant and widely employed methods.
A. Synthesis via Dieckmann Condensation of an Acyloxyacetate Ester
This method involves the intramolecular cyclization of a diester, a classic approach to forming the this compound ring.
Experimental Protocol:
-
Preparation of the Diester Intermediate: A glycolic acid ester is reacted with an acetyl halide (e.g., acetyl chloride) in the presence of a non-protonic organic solvent (e.g., dichloromethane, tetrahydrofuran) and an acid scavenger (e.g., triethylamine, pyridine) at a temperature between 0°C and 30°C. The resulting 2-acetoxyacetate ester is purified by extraction and solvent removal.[16]
-
Dieckmann Condensation: The purified 2-acetoxyacetate ester is then subjected to an intramolecular Dieckmann condensation under basic conditions. A strong base, such as sodium ethoxide or potassium tert-butoxide, is used in an anhydrous solvent like ethanol or tert-butanol. The reaction mixture is typically stirred at room temperature until completion.[5][16]
-
Workup and Purification: The reaction is quenched by the addition of acid. The crude this compound is then extracted into an organic solvent, and the solvent is removed under reduced pressure. The final product is purified by recrystallization.[16]
B. Synthesis from Ethyl Acetoacetate
This approach utilizes the readily available starting material, ethyl acetoacetate.
Experimental Protocol:
-
γ-Halogenation: Ethyl acetoacetate is first brominated at the γ-position using a suitable brominating agent.[17]
-
Hydrolysis and Cyclization: The resulting γ-bromo-acetoacetate is then subjected to hydrolysis and cyclization in an aqueous solution of a strong base, such as sodium hydroxide. The reaction mixture is heated to promote the intramolecular cyclization to form the this compound ring.[17]
-
Acidification and Isolation: The reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The product is collected by filtration, washed, and dried.[17]
IV. Biological Activities and Therapeutic Potential
This compound and its derivatives have demonstrated a remarkable range of biological activities, making them attractive scaffolds for drug discovery.
Table 3: Summary of Biological Activities of this compound Derivatives
| Biological Activity | Examples of Derivatives | Reported Potency (IC₅₀/MIC) | Reference(s) |
| Anticancer | Various substituted tetronic acids | IC₅₀ values in the micromolar range against various cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3, HCT-116). | [10][18][19][20][21] |
| Antibacterial | Gregatins, Thiotetronic acids | MIC values ranging from <1 µg/mL to >512 µg/mL against Gram-positive and Gram-negative bacteria. | [22][23][24][25][26] |
| Antifungal | Various substituted tetronic acids | MIC values against various fungal strains. | [24][25] |
| Anti-inflammatory | 3-Aryl tetronic acids | Inhibition of inflammatory mediators. | [27] |
| Antiviral | Tetramic acid derivatives | Inhibition of viral proteases. | [22] |
| Insecticidal | Spirodiclofen, Spiromesifen | Effective against various insect pests. | [6] |
V. Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their ability to modulate key cellular signaling pathways.
A. Anticancer Activity: Targeting Pro-survival Pathways
Several studies suggest that the anticancer effects of this compound derivatives are mediated through the inhibition of critical pro-survival signaling pathways that are often dysregulated in cancer.
References
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- 2. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]
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- 4. catalog.hathitrust.org [catalog.hathitrust.org]
- 5. researchgate.net [researchgate.net]
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- 9. This compound(4971-56-6) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 242. Infra-red spectroscopy and structural chemistry. Part IV. The infra-red spectra of some tetronic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. This compound(4971-56-6) IR Spectrum [chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. "Synthesis of Hydroxy this compound" by Phyllis Elaine Hoar [digitalcommons.colby.edu]
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- 20. researchgate.net [researchgate.net]
- 21. medic.upm.edu.my [medic.upm.edu.my]
- 22. New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. One-Pot Synthesis of Tetronic Acids from Esters [organic-chemistry.org]
An In-depth Technical Guide to the Natural Sources and Isolation of Tetronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetronic acid and its derivatives represent a diverse class of naturally occurring five-membered lactones that have garnered significant attention in the fields of chemistry and pharmacology. Possessing a core 4-hydroxy-2(5H)-furanone structure, these compounds exhibit a wide array of biological activities, including antibiotic, antiviral, antifungal, and anticancer properties. Their structural diversity, stemming from various substitutions on the this compound scaffold, makes them a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of this compound derivatives, detailed protocols for their isolation and purification, and an exploration of their known biological signaling pathways.
Natural Sources of this compound Derivatives
This compound derivatives are biosynthesized by a wide range of organisms, from bacteria and fungi to marine invertebrates. Fungi, in particular, are a prolific source of these compounds.
Fungal Sources
Fungi, including various species of Aspergillus, Penicillium, and Cephalosporium, are well-documented producers of a variety of this compound derivatives. These microorganisms can be isolated from diverse environments, such as soil and marine sediments.
| Compound Name | Producing Organism(s) | Natural Source Habitat | Reference(s) |
| Terrestric Acid | Penicillium sp., Penicillium crustosum | Soil | [1][2] |
| Gregatins (A, B, D) | Aspergillus panamensis, Cephalosporium gregatum | Soil, Plant Pathogen | [3] |
| R-Hexitronic Acid | Soil fungus FG9RK | Soil | [4] |
| Penicillic Acid | Penicillium species | Food contaminant | [5] |
Marine Sources
The marine environment is another rich reservoir of unique this compound derivatives, often produced by sponges and their associated microorganisms.
| Compound Name | Producing Organism(s) | Natural Source Habitat | Reference(s) |
| Dactyltronic Acids | Dactylospongia elegans (Sponge) | Marine | [5] |
| Various Bioactive Metabolites | Bacteria associated with Callyspongia crassa (Sponge) | Marine (Red Sea) | [4] |
| Bioactive Compounds | Sigmadocia fibulata (Sponge) | Marine (Indian Ocean) | [6] |
Isolation and Purification of this compound Derivatives
The isolation of this compound derivatives from their natural sources typically involves a multi-step process encompassing fermentation (for microbial sources), extraction, and chromatographic purification. The following sections provide detailed experimental protocols for the isolation of representative this compound derivatives.
General Experimental Workflow for Fungal Metabolites
The isolation of this compound derivatives from fungal cultures generally follows a standardized workflow. This process begins with the cultivation of the fungus, followed by extraction of the secondary metabolites and subsequent purification using various chromatographic techniques.
Detailed Protocol: Isolation of Gregatins from Aspergillus panamensis[3]
1. Fermentation:
-
Aspergillus panamensis (CBS 120.45) is cultivated on a medium with a high carbon and low nitrogen content to promote the production of secondary metabolites.
2. Extraction:
-
After a suitable incubation period, the culture broth and mycelium are separated.
-
The broth is extracted with an organic solvent such as ethyl acetate.
-
The mycelium is also extracted with an organic solvent.
-
The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
3. Purification:
-
The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to separate the components based on polarity.
-
Fractions containing the gregatins are identified by thin-layer chromatography (TLC) and bioassays.
-
Further purification of the active fractions is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column. A typical mobile phase would be a gradient of acetonitrile in water.
-
The purity of the isolated gregatins (A, B, and D) is confirmed by analytical HPLC, and their structures are elucidated using spectroscopic methods such as NMR and mass spectrometry.
Detailed Protocol: Isolation of Terrestric Acid from Penicillium crustosum[1][2]
1. Fermentation:
-
Penicillium crustosum is grown in a suitable liquid or solid medium. For example, Czapek Yeast Autolysate agar (CYA) or Malt Extract Agar (MEA) can be used for solid-state fermentation.
2. Extraction:
-
The fungal culture (mycelium and agar) is extracted exhaustively with a solvent like ethyl acetate.
-
The solvent is then evaporated to dryness to obtain the crude extract.
3. Purification:
-
The crude extract is fractionated using vacuum liquid chromatography (VLC) on silica gel.
-
Fractions are eluted with solvent mixtures of increasing polarity.
-
Fractions showing the presence of terrestric acid (monitored by TLC) are combined.
-
The combined fractions are further purified by size-exclusion chromatography on Sephadex LH-20, eluting with methanol.
-
Final purification is achieved by semi-preparative HPLC on a C18 column to yield pure terrestric acid.
Quantitative Data
The yield of this compound derivatives can vary significantly depending on the producing organism, fermentation conditions, and extraction and purification methods.
| Compound | Source Organism | Yield | Reference |
| Gregatin A | Aspergillus panamensis | Not explicitly quantified in the provided search results. | [3] |
| Terrestric Acid | Penicillium crustosum | Not explicitly quantified in the provided search results. | [1] |
| R-Hexitronic Acid | Soil fungus FG9RK | Not explicitly quantified in the provided search results. | [4] |
Note: The provided search results did not contain specific quantitative yield data for these compounds. Researchers should refer to the primary literature for detailed information on yields.
Spectroscopic Data
Structural elucidation of this compound derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Representative ¹H and ¹³C NMR Data for the this compound Core:
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
| C-2 (C=O) | ~170-180 | - |
| C-3 (C-O) | ~100-110 | - |
| C-4 (C=O) | ~190-200 | - |
| C-5 | Variable | Variable |
Note: Chemical shifts are highly dependent on the specific substituents on the this compound ring and the solvent used for analysis. The data presented here are approximate ranges. For detailed and specific NMR data for compounds like R-Hexitronic acid and gregatins, consulting the primary research articles is essential.
Mass Spectrometry Fragmentation:
The fragmentation patterns of this compound derivatives in mass spectrometry can provide valuable structural information. Common fragmentation pathways involve cleavage of the side chains and rearrangements of the lactone ring. The specific fragmentation will depend on the ionization method used (e.g., Electron Impact or Electrospray Ionization) and the structure of the molecule.
Signaling Pathways and Mechanisms of Action
Several this compound derivatives have been shown to interfere with specific biological pathways, highlighting their potential as therapeutic agents.
Inhibition of Quorum Sensing by Gregatins
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. This system is crucial for virulence factor production and biofilm formation in many pathogenic bacteria, such as Pseudomonas aeruginosa. Gregatins have been identified as inhibitors of this pathway.
The proposed mechanism involves the gregatin molecule interfering with the binding of the acyl-homoserine lactone (AHL) signal molecule to its cognate receptor protein (e.g., LuxR). This inhibition prevents the activation of downstream genes responsible for virulence and biofilm formation, thereby attenuating the pathogenicity of the bacteria without directly killing them, which may reduce the selective pressure for resistance development.
Inhibition of Fatty Acid Synthase
Fatty acid synthesis is an essential metabolic pathway in bacteria and is a validated target for antibiotics. Some this compound derivatives have been shown to inhibit key enzymes in this pathway.
The bacterial fatty acid synthesis (FAS II) pathway involves a series of enzymatic reactions to elongate acyl chains. Certain this compound derivatives can act as inhibitors of the condensation enzymes (e.g., FabH, FabB/F), which are crucial for the initial steps of fatty acid chain elongation. By blocking this pathway, these compounds disrupt the production of essential fatty acids required for bacterial membrane synthesis and other vital cellular processes, leading to bacterial growth inhibition.
Conclusion
This compound derivatives represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in various natural sources, particularly in fungi and marine organisms, underscores the vast potential for the discovery of new and potent therapeutic agents. The successful isolation and characterization of these compounds, guided by detailed experimental protocols, are critical first steps in the drug discovery pipeline. Furthermore, a deeper understanding of their mechanisms of action and their interactions with biological signaling pathways will be instrumental in the rational design and development of novel drugs targeting a range of diseases. This guide serves as a foundational resource for researchers dedicated to exploring the rich chemical and pharmacological landscape of this compound derivatives.
References
- 1. Production and immobilization of pectinases from Penicillium crustosum in magnetic core-shell nanostructures for juice clarification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies in the biochemistry of micro-organisms: Isolation, properties and constitution of terrestric acid (ethylcarolic acid), a metabolic product of Penicillium terrestre Jensen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Isolation and Partial Purification of Bioactive Compounds from Sponge Sigmadocia Fibulata (Schmidt) Collected from West Coast of Mumbai, India – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Spectroscopic Analysis of Tetronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Tetronic acid (also known as 2,4(3H,5H)-furandione), a key heterocyclic compound and a structural motif in various natural products. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear, tabular format for easy reference and comparison. Furthermore, it outlines detailed experimental protocols for each technique and visualizes key processes using Graphviz diagrams.
Introduction to this compound
This compound is a γ-butyrolactone derivative with the chemical formula C₄H₄O₃. Its structure consists of a five-membered ring containing an ester linkage and a ketone group. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Spectroscopic analysis is fundamental to the structural elucidation and characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound is relatively simple, exhibiting two distinct signals corresponding to the two methylene (CH₂) groups in the ring. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.95 | Singlet | 2H | H-5 |
| ~4.66 | Singlet | 2H | H-3 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The appearance of singlets for both methylene groups is due to the absence of adjacent protons, resulting in no spin-spin coupling.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum of this compound displays three signals corresponding to the four carbon atoms in the molecule, with two carbons being chemically equivalent.
Table 2: ¹³C NMR Spectroscopic Data for this compound [2]
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | C-2 (Ester Carbonyl) |
| ~205-210 | C-4 (Ketone Carbonyl) |
| ~70-75 | C-5 (Methylene adjacent to ether oxygen) |
| ~35-40 | C-3 (Methylene adjacent to ketone) |
Note: The chemical shifts are approximate and can vary based on the solvent. The carbonyl carbons are significantly deshielded and appear downfield.
Experimental Protocol for NMR Spectroscopy[3]
A general protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer: Filter the solution into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter. The final solution height in the tube should be around 4-5 cm.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquiring 8-16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectroscopy Data
The IR spectrum of this compound shows characteristic absorption bands for the carbonyl groups and the C-O bonds of the lactone ring.
Table 3: Characteristic IR Absorption Bands for this compound [3][4]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1760 | Strong | C=O stretch (γ-lactone, ester) |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1200-1000 | Strong | C-O stretch (ester) |
| ~2900-3000 | Medium | C-H stretch (alkane) |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or solution).
Experimental Protocol for FTIR Spectroscopy (Solid Sample)[6][7][8]
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
ATR Method:
-
Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
KBr Pellet Method:
-
Sample Preparation: Grind 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₄H₄O₃), the molecular weight is 100.07 g/mol .[1]
Mass Spectrometry Data
In electron ionization (EI) mass spectrometry, this compound will undergo fragmentation. The mass spectrum will show a molecular ion peak (M⁺) and several fragment ion peaks.
Table 4: Expected Mass Spectrometry Fragmentation Data for this compound [1]
| m/z | Proposed Fragment Ion |
| 100 | [C₄H₄O₃]⁺ (Molecular Ion) |
| 72 | [M - CO]⁺ |
| 56 | [M - CO₂]⁺ |
| 43 | [CH₃CO]⁺ |
| 42 | [CH₂=C=O]⁺ (Ketene) |
Experimental Protocol for Mass Spectrometry (Electron Ionization)[9][10][11]
-
Sample Introduction: Introduce a small amount of the volatile this compound sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating in a vacuum.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation (molecular ion, M⁺).
-
Fragmentation: The high internal energy of the molecular ions causes them to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.
Visualization of Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Proposed mass spectral fragmentation pathway for this compound.
References
- 1. This compound(4971-56-6) 1H NMR [m.chemicalbook.com]
- 2. This compound(4971-56-6) 13C NMR [m.chemicalbook.com]
- 3. 242. Infra-red spectroscopy and structural chemistry. Part IV. The infra-red spectra of some tetronic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. This compound(4971-56-6) IR Spectrum [m.chemicalbook.com]
An In-Depth Technical Guide to Tetronic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, tetronic acid and its derivatives represent a significant class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and biological significance, with a focus on its therapeutic potential.
Core Chemical Identifiers and Nomenclature
This compound is a γ-lactone that exists in equilibrium between its keto and enol tautomers. This tautomerism is crucial to its chemical reactivity and biological activity.
| Tautomer | CAS Number | IUPAC Nomenclature |
| Keto Form | 4971-56-6 | oxolane-2,4-dione |
| Enol Form | 541-57-1 | 4-hydroxyfuran-2(5H)-one |
The this compound scaffold is a key structural motif in numerous natural products, including the well-known ascorbic acid (Vitamin C) and various antibiotics.[1][2]
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common and effective method is the Dieckmann condensation, an intramolecular cyclization of a diester.
Experimental Protocol: Synthesis of this compound via Dieckmann Condensation
This protocol outlines a general procedure for the synthesis of the core this compound ring.
Materials:
-
Glycolic acid ester
-
Acetyl halide (e.g., acetyl chloride)
-
An appropriate base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous organic solvent (e.g., toluene, THF)
-
Acid for workup (e.g., hydrochloric acid)
Procedure:
-
Preparation of 2-acetoxyacetate: In a reaction vessel, dissolve the glycolic acid ester in an anhydrous organic solvent. Cool the solution to 0°C.
-
Slowly add the acetyl halide to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent under reduced pressure. The resulting crude product is the 2-acetoxyacetate intermediate.
-
Dieckmann Condensation: Dissolve the crude 2-acetoxyacetate in an anhydrous solvent.
-
Add a strong base (e.g., sodium ethoxide) to the solution to initiate the intramolecular condensation.
-
The reaction mixture is typically refluxed for several hours until the cyclization is complete.
-
After cooling, the reaction is quenched by the addition of an acid.
-
The product is then extracted using an organic solvent, and the solvent is evaporated to yield crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Biological Activity of this compound Derivatives
Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs. Their activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Antibacterial Activity
A significant number of this compound derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these derivatives has been identified as the inhibition of bacterial fatty acid synthesis (FASII), a pathway essential for bacterial survival and distinct from the fatty acid synthesis pathway in mammals.
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various bacterial strains.
| Compound | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |
| Agglomerin A | C. difficile | 3.13 | E. limosum | 6.25 |
| S. constellatus | 3.13 | B. fragilis | 3.13 | |
| Tetronomycin | B. subtilis | < 0.3 | - | - |
| Tetrocarcin A | B. subtilis | 0.1 | E. coli | > 100 |
| S. aureus | 20 | P. aeruginosa | > 100 | |
| Abyssomycin C | MRSA | 4 | - | - |
| VRSA | 13 | - | - |
Anticancer Activity
Certain derivatives of this compound have also been investigated for their cytotoxic effects against various cancer cell lines. The 50% inhibitory concentration (IC50) values for some of these compounds are presented below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Derivative 6g | MCF-7 | Breast | 6.67 |
| HeLa | Cervical | 4.49 | |
| DU-145 | Prostate | 10.38 | |
| Derivative 6h | MCF-7 | Breast | 7.32 |
| HeLa | Cervical | 6.87 | |
| DU-145 | Prostate | 15.40 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a this compound derivative.
Materials:
-
This compound derivative stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Incubator
Procedure:
-
Serial Dilution: Prepare serial twofold dilutions of the this compound derivative stock solution in the broth medium across the wells of a 96-well plate.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the this compound derivative that completely inhibits visible bacterial growth.
Quantitative Structure-Activity Relationship (QSAR)
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of more potent and selective drugs. Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate variations in the chemical structure with changes in biological activity.
A typical QSAR workflow involves the following steps:
-
Data Collection: A dataset of this compound derivatives with their corresponding biological activities (e.g., MIC or IC50 values) is compiled.
-
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.
-
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
-
Interpretation and Application: The validated model is used to predict the activity of new, untested derivatives and to provide insights into the structural features that are important for activity.
This technical guide provides a foundational understanding of this compound and its derivatives for professionals in the field of drug discovery and development. The diverse biological activities and the potential for chemical modification make this class of compounds a promising area for future research and therapeutic innovation.
References
Solubility Profile of Tetronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetronic acid, a γ-lactone with the molecular formula C₄H₄O₃, serves as a crucial building block in the synthesis of various heterocyclic compounds with significant medicinal applications. Its solubility in different organic solvents is a critical parameter for its use in synthesis, formulation, and various analytical procedures. This technical guide provides a summary of the known solubility characteristics of this compound in common organic solvents and outlines a general experimental protocol for its quantitative determination.
Qualitative Solubility of this compound
Based on available data, this compound exhibits solubility in a range of polar organic solvents. The following table summarizes the qualitative solubility of this compound. It is important to note that "soluble" is a qualitative term and does not provide information on the extent of solubility.
| Solvent | IUPAC Name | Qualitative Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | Soluble, Sparingly Soluble | [1][2][3] |
| Acetonitrile | Acetonitrile | Soluble | [1][3] |
| Alcohol | - | Soluble | [1][3] |
| Methanol | Methanol | Slightly Soluble | [2] |
Experimental Protocol for Quantitative Solubility Determination
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Determine the concentration of this compound in the filtered solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
For HPLC analysis, a calibration curve of this compound in the respective solvent should be prepared.
-
For UV-Vis analysis, the molar absorptivity of this compound at a specific wavelength in the solvent needs to be determined.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L, based on the measured concentration and the volume of the solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several factors, including:
-
Polarity of the Solvent: this compound, being a polar molecule, is generally more soluble in polar solvents. The qualitative data supports this, with solubility observed in polar solvents like DMSO and acetonitrile.
-
Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions. Quantitative studies at different temperatures are necessary to establish this relationship for this compound.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of this compound, which has a hydroxyl group and carbonyl groups capable of participating in hydrogen bonding.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While qualitative data indicates its solubility in several polar organic solvents, there is a clear need for quantitative studies to provide researchers, scientists, and drug development professionals with the precise data required for their work. The outlined experimental protocol offers a standardized approach to generate this valuable information. Further research into the quantitative solubility of this compound at various temperatures and in a broader range of solvents is highly recommended.
References
The Potent World of Naturally Occurring Tetronic Acids: A Deep Dive into Their Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Naturally occurring tetronic acids, a class of heterocyclic compounds characterized by a β-keto-γ-butyrolactone core, have emerged as a focal point in natural product research. Possessing a broad spectrum of potent biological activities, these compounds, isolated from diverse sources such as fungi, bacteria, and marine organisms, represent a promising frontier in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological activities of these fascinating molecules, with a focus on their quantitative effects, the experimental methodologies used to elucidate them, and the underlying molecular mechanisms.
A Spectrum of Biological Activities
Naturally occurring tetronic acids exhibit a remarkable array of biological effects, making them attractive candidates for drug discovery and development. Their activities span from combating infectious diseases to modulating key cellular processes implicated in cancer and inflammation.
Antimicrobial Activity
A significant number of tetronic acid derivatives have demonstrated potent activity against a range of pathogenic microorganisms. This includes both antibacterial and antifungal effects. The mechanism of antibacterial action often involves the disruption of the bacterial cell wall or membrane, leading to cell lysis and death.
Table 1: Antibacterial Activity of Naturally Occurring Tetronic Acids
| Compound | Source Organism | Target Organism(s) | MIC (µg/mL) | Citation(s) |
| Agglomerin A | Enterobacter agglomerans | Anaerobic bacteria | 3.13 - 6.25 | [1] |
| Agglomerin B | Enterobacter agglomerans | Anaerobic bacteria | Not specified | [1] |
| Agglomerin C | Enterobacter agglomerans | Anaerobic bacteria | Not specified | [1] |
| Agglomerin D | Enterobacter agglomerans | Anaerobic bacteria | Not specified | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Cytotoxic and Anticancer Activity
The ability of certain tetronic acids to induce cell death in cancer cell lines has positioned them as promising leads for the development of novel chemotherapeutics. Their cytotoxic effects are often mediated through the inhibition of critical cellular enzymes and the induction of apoptosis.
Table 2: Cytotoxic Activity of Naturally Occurring Tetronic Acids and Their Derivatives
| Compound | Cell Line(s) | IC50 | Incubation Time (h) | Citation(s) |
| Goniothalamin | Saos-2 (Osteosarcoma) | < 5 µg/mL | 24, 48, 72 | [2] |
| A549 (Lung Adenocarcinoma) | < 5 µg/mL | 72 | [2] | |
| UACC-732 (Breast Carcinoma) | < 5 µg/mL | 72 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | < 5 µg/mL | 24, 48, 72 | [2] | |
| HT29 (Colorectal Adenocarcinoma) | < 5 µg/mL | 72 | [2] |
Note: IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Enzyme Inhibition
A key mechanism through which tetronic acids exert their biological effects is by inhibiting the activity of specific enzymes. This targeted inhibition can disrupt crucial cellular signaling pathways, making them valuable tools for studying cellular processes and for therapeutic intervention. One of the most well-studied examples is the inhibition of protein tyrosine phosphatases (PTPs) by RK-682.
Table 3: Enzyme Inhibitory Activity of Naturally Occurring Tetronic Acids
| Compound | Target Enzyme(s) | IC50 (µM) | Citation(s) |
| RK-682 | CD45 (PTP) | 54 | |
| VHR (PTP) | 2.0 | ||
| Cdc25B (PTP) | 0.38 |
Anti-inflammatory and Antioxidant Activities
Several this compound derivatives have demonstrated the ability to mitigate inflammatory responses and combat oxidative stress. Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and cytokines, while their antioxidant properties stem from their ability to scavenge free radicals.
Table 4: Anti-inflammatory and Antioxidant Activity of this compound Derivatives
| Compound/Extract | Assay | IC50 | Citation(s) |
| Isonicotinate derivative 5 | ROS Inhibition | 1.42 ± 0.1 µg/mL | |
| Polygonum hydropiper L. crude extract | DPPH Radical Scavenging | 4.79 ± 0.31 µg/mL |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of the biological activity of tetronic acids.
Broth Microdilution Assay for Antibacterial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (broth and solvent)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the test compound in the microtiter plate wells containing MHB.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible bacterial growth or by measuring the absorbance at 600 nm.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
Test compound (this compound derivative)
-
Positive control (e.g., ascorbic acid or Trolox)
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare different concentrations of the test compound in the chosen solvent.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure the absorbance of the solution at approximately 517 nm.
-
The scavenging activity is calculated as the percentage of DPPH discoloration.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which tetronic acids exert their effects is crucial for their development as therapeutic agents.
Inhibition of Cdc25 Phosphatases by RK-682
RK-682 is a potent inhibitor of the Cdc25 family of dual-specificity phosphatases, which are key regulators of the cell cycle.[3][4] By inhibiting Cdc25, RK-682 can arrest the cell cycle, particularly at the G1/S and G2/M transitions, leading to an anti-proliferative effect.[4]
General Antibacterial Mechanism
Many antibacterial agents, including some tetronic acids, function by compromising the integrity of the bacterial cell envelope, which includes the cell wall and cell membrane. This can occur through various mechanisms.
Bioassay-Guided Isolation of Tetronic Acids
The discovery of novel, biologically active tetronic acids often relies on a process known as bioassay-guided isolation. This systematic approach involves the fractionation of a crude natural product extract and the subsequent biological testing of each fraction to identify the active components.
Conclusion
Naturally occurring tetronic acids represent a structurally diverse and biologically significant class of natural products. Their potent antimicrobial, anticancer, and enzyme-inhibiting properties underscore their potential as scaffolds for the development of new therapeutic agents. The continued exploration of this fascinating group of molecules, through bioassay-guided isolation and detailed mechanistic studies, promises to unveil new opportunities for addressing unmet medical needs. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of these remarkable natural compounds.
References
Tetronic Acid: A Versatile Precursor in Biosynthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetronic acids, a class of γ-lactone heterocycles, represent a core structural motif in a diverse array of natural products with significant biological activities. Their prevalence in secondary metabolites, ranging from antibiotics and antivirals to anticancer and anticoagulant agents, has established them as a focal point in natural product biosynthesis research and as a valuable scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of tetronic acid, detailing its role as a biosynthetic precursor, methods for its synthesis and characterization, and its applications in the development of novel therapeutics. We present quantitative data on synthetic yields, detailed experimental protocols for both chemical synthesis and biosynthetic production, and visualizations of key pathways and workflows to facilitate a deeper understanding and practical application of this important class of molecules.
Introduction to this compound
This compound, chemically known as 4-hydroxy-2(5H)-furanone, is a five-membered lactone ring that exists in tautomeric equilibrium with its keto form.[1][2] This structural feature, particularly the β-keto-γ-butyrolactone motif, is the foundation for a wide range of naturally occurring compounds.[3][4] Notable examples of natural products containing the this compound core include the well-known ascorbic acid (Vitamin C), the antibiotic penicillic acid, and the HIV-1 protease inhibitor RK-682.[3][5][6] The diverse biological activities exhibited by these molecules have spurred significant interest in understanding their biosynthetic origins and in developing synthetic methodologies to access novel derivatives for therapeutic applications.[7][8]
Biosynthesis of this compound-Containing Natural Products
The biosynthesis of the this compound moiety is primarily rooted in polyketide and fatty acid metabolic pathways.[1] Isotope labeling studies and genetic characterization of biosynthetic gene clusters (BGCs) have revealed a common route involving the condensation of a polyketide or fatty acid precursor with a three-carbon unit derived from glycerol.[5][6] This process is orchestrated by a suite of enzymes, with polyketide synthases (PKSs) playing a central role in assembling the carbon backbone.
Key Precursors and Enzymatic Machinery
The formation of the tetronate ring typically involves the following key steps:
-
Polyketide Chain Assembly: A modular Type I polyketide synthase (PKS) constructs a polyketide chain from simple acyl-CoA precursors.[6]
-
Glycerol-derived Unit Incorporation: A three-carbon unit, derived from D-1,3-bisphosphoglycerate, is transferred to an acyl carrier protein (ACP) by an FkbH-like glyceryl-S-ACP synthase.[5]
-
Ring Formation: The polyketide unit and the glyceryl-S-ACP are combined to form the characteristic this compound ring. The precise mechanism and order of C-C and C-O bond formation can vary between different biosynthetic pathways.[5]
Biosynthetic Pathway of RK-682
A well-studied example is the biosynthesis of RK-682, a potent inhibitor of protein tyrosine phosphatases.[6] The pathway involves the convergence of a fatty acid precursor and a glycerol-derived unit, followed by cyclization to form the this compound ring.
Chemical Synthesis of this compound and Derivatives
A variety of synthetic strategies have been developed to construct the this compound core and its derivatives, providing access to compounds that are difficult to isolate from natural sources or enabling the creation of novel analogues with improved properties.
Common Synthetic Strategies
-
Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a classical and widely used method for forming the cyclic β-keto ester of the this compound ring.[9][10][11][12]
-
Tandem Wittig-Claisen Rearrangement: This one-pot protocol utilizes allylic esters of α-hydroxy acids and keteneylidene triphenylphosphorane to furnish 3-allyl tetronic acids.[3]
-
Lactonization of γ-acetoxy-β-keto esters: Refluxing γ-acetoxy-β-keto esters in a suitable solvent can lead to the formation of the this compound ring.[13]
Quantitative Data on Synthetic Yields
The efficiency of these synthetic methods can vary depending on the specific substrates and reaction conditions. The following table summarizes representative yields for different synthetic approaches to this compound and its derivatives.
| Synthetic Method | Starting Materials | Product | Yield (%) | Reference(s) |
| Dieckmann Condensation | Diethyl adipate | Ethyl 2-oxocyclopentanecarboxylate | ~80% | [9] |
| One-Pot Tandem Transesterification/Dieckmann Cyclization | Alkyl arylacetates and hydroxyacetic acid esters | 3-Aryl-tetronic acids | up to 90% | [14] |
| Refluxing 6-(hydroxymethyl)-dioxin-4-one | 6-(hydroxymethyl)-dioxin-4-one | This compound | 78% | [13][15] |
| Catalytic Debromination | α-bromothis compound | This compound | 90% | [13] |
| Solid-Phase Synthesis | Resin-bound α-hydroxy acids and dialkyl malonates | 3-Alkoxycarbonyl tetronic acids | 39-46% | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.
Protocol for Dieckmann Condensation Synthesis of a this compound Derivative
This protocol is adapted from established procedures for the intramolecular cyclization of diesters.[9][11]
Materials:
-
1,6-diester (e.g., diethyl adipate)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Toluene
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Diester: Slowly add the 1,6-diester (1.0 equivalent) dissolved in toluene to the stirred solution of sodium ethoxide at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding 1M HCl until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure cyclic β-keto ester.
Protocol for Heterologous Expression of a this compound Biosynthetic Gene Cluster
This protocol provides a general workflow for the heterologous expression of a this compound BGC in a Streptomyces host, adapted from established methods.[8][16]
Materials:
-
Genomic DNA from the native producing organism
-
E. coli strain for cloning (e.g., DH5α)
-
Streptomyces expression host (e.g., S. coelicolor M1152)
-
Expression vector (e.g., pSET152-derived)
-
Restriction enzymes, T4 DNA ligase
-
Appropriate antibiotics for selection
-
Culture media (e.g., TSB for Streptomyces, LB for E. coli)
-
Reagents for protoplast transformation or conjugation.
Procedure:
-
BGC Cloning: Isolate high-quality genomic DNA from the tetronate-producing strain. Amplify the target BGC using high-fidelity PCR or clone it via transformation-associated recombination (TAR) into a suitable vector.
-
Vector Construction: Ligate the cloned BGC into an appropriate Streptomyces expression vector under the control of a suitable promoter.
-
Transformation/Conjugation: Introduce the expression construct into the Streptomyces host strain. For Streptomyces, this is typically achieved through protoplast transformation or intergeneric conjugation from E. coli.
-
Selection and Verification: Select for exconjugants or transformants on appropriate antibiotic-containing media. Verify the presence of the BGC in the recombinant Streptomyces strains by PCR.
-
Fermentation and Production: Inoculate a seed culture of the recombinant Streptomyces strain in a suitable liquid medium (e.g., TSB). After sufficient growth, transfer the seed culture to a larger volume of production medium and incubate for 5-10 days at 30°C with shaking.
-
Extraction and Analysis: Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate). Analyze the crude extract for the production of the desired this compound derivative using LC-MS.
Protocol for Tyrosinase Inhibition Assay
This protocol is a template for assessing the inhibitory activity of this compound derivatives against tyrosinase, a key enzyme in melanin biosynthesis.[4][7][15][17]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of mushroom tyrosinase, L-DOPA, and test compounds in phosphate buffer. The final concentration of the solvent should not interfere with the enzyme activity.
-
Assay Setup: In a 96-well plate, add 20 µL of the test compound solution at various concentrations. Include wells for a negative control (buffer only), a positive control (kojic acid), and a blank (no enzyme).
-
Enzyme Addition: Add 50 µL of the tyrosinase enzyme solution to each well (except the blank) and incubate at 25°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding 30 µL of the L-DOPA substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 475-510 nm in a kinetic mode for 30-60 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percentage of inhibition for each concentration of the test compound relative to the negative control. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Role in Drug Discovery and Development
The diverse biological activities of this compound-containing natural products make them attractive starting points for drug discovery programs. Their ability to inhibit key enzymes involved in various diseases has led to their investigation as potential therapeutic agents.
Mechanism of Action and Cellular Targets
Many this compound derivatives exert their biological effects through the inhibition of specific enzymes. For instance, RK-682 is a potent inhibitor of protein tyrosine phosphatases (PTPs) such as CD45 and VHR, which are involved in cell signaling and cell cycle regulation.[18] Inhibition of these phosphatases can lead to an increase in protein tyrosine phosphorylation, affecting downstream signaling pathways and ultimately leading to cell cycle arrest, typically at the G1/S transition.[18]
Conclusion
This compound and its derivatives represent a rich and diverse family of natural products with significant potential in biosynthesis and drug discovery. The elucidation of their biosynthetic pathways, coupled with the development of robust synthetic methodologies, has opened up new avenues for accessing novel analogues with tailored biological activities. The experimental protocols and workflows detailed in this guide provide a practical framework for researchers to explore the chemistry and biology of these fascinating molecules. As our understanding of the enzymatic machinery and the molecular targets of this compound derivatives continues to grow, so too will their importance as lead compounds in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. Genomics-Driven Natural Product Discovery in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Heterologous expression-facilitated natural products' discovery in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. thieme-connect.de [thieme-connect.de]
- 8. mdpi.com [mdpi.com]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. activeconceptsllc.com [activeconceptsllc.com]
- 16. Identification of Thiothis compound Antibiotic Biosynthetic Pathways by Target-directed Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Keto-Enol Tautomerism of Tetronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetronic acid, a 4-hydroxy-2(5H)-furanone, serves as a crucial structural motif in a multitude of natural products exhibiting a wide array of biological activities, including antibiotic, antiviral, and anticoagulant properties. The chemical reactivity and biological function of this compound and its derivatives are intrinsically linked to a fascinating chemical phenomenon: keto-enol tautomerism. This guide provides a comprehensive technical overview of the core principles governing this tautomeric equilibrium, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes. Understanding and controlling this equilibrium is paramount for the rational design and development of novel therapeutics based on the this compound scaffold.
The Tautomeric Equilibrium of this compound
This compound exists as a dynamic equilibrium between three tautomeric forms: the diketo form and two enolic forms, often designated as the α-enol and the γ-enol. The γ-enol form is generally the most stable due to the formation of a conjugated system.
A theoretical study on this compound suggests that, contrary to the behavior of many acyclic β-dicarbonyl compounds, the enol tautomer is favored in polar solvents. This is attributed to the specific electronic and structural characteristics of the five-membered ring system.
Below is a visualization of the tautomeric equilibrium:
Caption: Keto-enol tautomerism of this compound.
Quantitative Analysis of Tautomeric Equilibrium
Precise quantification of the tautomeric ratio is essential for understanding structure-activity relationships and for optimizing reaction conditions in synthetic chemistry. The equilibrium constant (Keq = [enol]/[keto]) is influenced by factors such as the solvent, temperature, and the nature of substituents on the this compound ring.
While extensive experimental data for the parent this compound is scarce in the literature, computational studies on derivatives like 3-acetyl this compound provide valuable insights into the relative stabilities of the tautomers.
Table 1: Calculated Relative Energies of 3-Acetyl this compound Tautomers (Gas Phase)
| Tautomer | Relative Energy (kJ/mol) - B3LYP | Relative Energy (kJ/mol) - MP2 |
| Dienol (most stable) | 0.0 | 0.0 |
| Keto-enol A | 15.1 | 18.0 |
| Keto-enol B | 20.9 | 23.4 |
| Triketo | 58.6 | 40.2 |
Data sourced from a computational study by Skylaris et al. (2003). Note: These are gas-phase calculations and the equilibrium in solution will be influenced by solvent effects.
Experimental Protocols for Tautomerism Analysis
The study of keto-enol tautomerism is primarily conducted using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for the direct observation and quantification of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.
Experimental Workflow for ¹H NMR Analysis:
Caption: Workflow for ¹H NMR analysis of tautomerism.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in a suitable volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it influences the tautomeric equilibrium.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution. For quantitative measurements, it is crucial to allow the solution to reach equilibrium (this may take several hours).
-
-
¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.
-
For quantitative analysis, ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the protons between scans.
-
Record the spectrum at a constant, known temperature, as the equilibrium is temperature-dependent.
-
-
Data Analysis:
-
Process the acquired spectrum, including phasing and baseline correction.
-
Identify the characteristic signals for the keto and enol tautomers. For the keto form of this compound, the methylene protons (-CH₂-) typically appear as a singlet. For the enol form, a vinylic proton (-CH=) signal will be present.
-
Carefully integrate the area of the signals corresponding to each tautomer.
-
Calculate the molar ratio of the tautomers from the integration values, taking into account the number of protons giving rise to each signal. The equilibrium constant, Keq, is then calculated as the ratio of the concentration of the enol form to the keto form.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study the keto-enol equilibrium by observing the distinct electronic transitions of the conjugated systems present in the enol form, which are typically absent in the keto form.
Experimental Workflow for UV-Vis Analysis:
Caption: Workflow for UV-Vis analysis of tautomerism.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative of a precise concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to determine the molar extinction coefficient and to ensure the measurements are within the linear range of the spectrophotometer.
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectra of the solutions over a wavelength range that covers the expected absorption of the enol tautomer (typically in the UV-A or UV-B region for conjugated systems).
-
Use the pure solvent as a reference (blank) to correct for solvent absorption.
-
-
Data Analysis:
-
Identify the absorption band corresponding to the π → π* transition of the conjugated enol tautomer.
-
To determine the equilibrium constant, the molar extinction coefficient (ε) of the pure enol form at its λmax is required. This can be challenging to obtain directly. Indirect methods, such as assuming that in a nonpolar solvent the compound exists almost entirely in the enol form, or by using computational methods to estimate ε, may be employed.
-
Using the Beer-Lambert law (A = εbc), the concentration of the enol tautomer at equilibrium can be calculated from the absorbance at its λmax.
-
The concentration of the keto tautomer can then be determined by subtracting the enol concentration from the total concentration of the compound.
-
Finally, the equilibrium constant, Keq, is calculated.
-
Significance in Drug Development
The tautomeric state of a this compound-based drug molecule can have a profound impact on its pharmacological properties:
-
Receptor Binding: The different shapes, hydrogen bonding capabilities, and electronic distributions of the keto and enol tautomers can lead to significantly different binding affinities for a biological target.
-
Pharmacokinetics: Properties such as solubility, lipophilicity (logP), and membrane permeability can vary between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
-
Chemical Stability: The reactivity of the keto and enol forms differs, which can influence the metabolic stability and shelf-life of a drug product.
Therefore, a thorough understanding and characterization of the tautomeric equilibrium of any new this compound-based drug candidate is a critical step in the drug discovery and development process. Controlling the tautomeric form through chemical modification or formulation strategies can be a key approach to optimizing the therapeutic potential of this important class of compounds.
Conclusion
The keto-enol tautomerism of this compound is a complex and fascinating phenomenon with significant implications for its application in medicinal chemistry and drug development. While the enol form is often thermodynamically favored, the position of the equilibrium is delicately balanced and highly sensitive to the molecular environment. Through the application of modern spectroscopic and computational techniques, researchers can gain a detailed understanding of this equilibrium, enabling the design of this compound derivatives with optimized properties for therapeutic applications. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently explore and harness the chemical versatility of the this compound scaffold.
Methodological & Application
Application Notes and Protocols for the Synthesis of Tetronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetronic acid, a 4-hydroxy-2(5H)-furanone, and its derivatives are a significant class of heterocyclic compounds. They form the core structure of numerous natural products exhibiting a wide array of biological activities, including antibiotic, antiviral, anticoagulant, and anticancer properties.[1][2] The versatile reactivity of the this compound scaffold makes it an attractive starting point for the synthesis of diverse and complex molecules in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for several key methods for the synthesis of the this compound core.
Synthetic Strategies Overview
The synthesis of tetronic acids can be broadly categorized into methods that construct the furanone ring (intramolecular approaches) and those that functionalize a pre-existing this compound core (intermolecular approaches).[3] This document focuses on the former, detailing reliable and varied methods for the initial construction of the this compound nucleus. Key strategies include Dieckmann cyclization, tandem transesterification-cyclization reactions, and syntheses from specialized starting materials like 1,3-dioxin-4-ones.
Comparative Summary of Key Synthetic Methods
For ease of comparison, the following table summarizes the quantitative data for several prominent methods of this compound synthesis.
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Reaction Time | Reference |
| One-Pot Tandem Transesterification & Dieckmann Cyclization | Aryl- or heteroarylacetic acid esters, hydroxyacetic acid esters | Potassium tert-butoxide, DMF, room temperature | Up to 90 | 2 hours | Mallinger, A., Le Gall, T., & Mioskowski, C. (2008). One-Pot Synthesis of Tetronic Acids from Esters. Synlett, 386-388.[4] |
| From 1,3-Dioxin-4-one | 6-(hydroxymethyl)-1,3-dioxin-4-one | Toluene, reflux | 78 | Not specified | Sato, M., et al. (1990). A novel synthetic method for tetronic acids from 1,3-dioxin-4-ones via intra-or intermolecular ketene trapping. Chem. Pharm. Bull., 38(1), 94-98.[1] |
| Debromination of α-Bromothis compound | α-Bromothis compound | H₂, Pd/C, ~40 lbs pressure | 90 | Not specified | Schmidt, D. G., & Zimmer, H. (1981). A simple synthesis of this compound. J. Org. Chem., 46(24), 5031-5032.[1] |
| Lactonization of γ-Acetoxy-β-keto Ester | γ-Acetoxy-β-keto ester | Toluene, reflux | Not specified | Not specified | Gelin, S., & Pollet, P. (1980). A new synthesis of this compound. Tetrahedron Lett., 21(1), 85-86.[1] |
| From Glycolic Acid Ester and Acetyl Halide | Glycolic acid ester, acetyl halide | 1. Acid binding agent (e.g., triethylamine) 2. Base (for Dieckmann condensation) | Up to 93 | Not specified | CN106008419A - Novel synthesis technology of this compound.[5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Aryl Tetronic Acids via Tandem Transesterification and Dieckmann Cyclization
This protocol is based on the work of Mallinger, Le Gall, and Mioskowski and offers a rapid and high-yielding synthesis of 3-aryl tetronic acids.[4]
Materials:
-
Alkyl arylacetate (e.g., methyl phenylacetate)
-
Hydroxyacetic acid ester (e.g., methyl glycolate)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Argon or nitrogen inert atmosphere setup
Procedure:
-
To a solution of the alkyl arylacetate (1.0 equiv.) and the hydroxyacetic acid ester (1.2 equiv.) in anhydrous DMF (0.5 M) in a round-bottom flask under an inert atmosphere, add potassium tert-butoxide (2.5 equiv.) portion-wise at room temperature.
-
Stir the resulting mixture vigorously at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylthis compound.
Protocol 2: Synthesis of this compound from 6-(hydroxymethyl)-1,3-dioxin-4-one
This method, reported by Sato et al., provides a straightforward route to the parent this compound.[1]
Materials:
-
6-(hydroxymethyl)-1,3-dioxin-4-one
-
Toluene
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve 6-(hydroxymethyl)-1,3-dioxin-4-one (1.0 equiv.) in toluene (0.1 M) in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux and maintain reflux for the time specified in the original literature or until TLC analysis indicates complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Protocol 3: Synthesis of this compound via Debromination of α-Bromothis compound
This high-yield method is suitable for the final step in a multi-step synthesis where α-bromothis compound is an intermediate.[1]
Materials:
-
α-Bromothis compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or other suitable solvent
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite or other filtration aid
Procedure:
-
In a hydrogenation vessel, dissolve α-bromothis compound (1.0 equiv.) in a suitable solvent such as methanol.
-
Add 10% Pd/C catalyst (typically 5-10 mol %).
-
Pressurize the vessel with hydrogen gas to approximately 40 psi.
-
Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
References
- 1. Advancements in this compound chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent advances in the multicomponent synthesis of heterocycles using this compound - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 3. Recent advances in the synthesis of naturally occurring tetronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Tetronic Acids from Esters [organic-chemistry.org]
- 5. CN106008419A - Novel synthesis technology of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Tetronic Acid in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of tetronic acid as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse and biologically active heterocyclic compounds. The protocols outlined below are based on established literature and offer a starting point for the development of novel molecular entities in drug discovery and materials science.
Introduction to this compound in Multicomponent Reactions
This compound, a 4-hydroxy-2(5H)-furanone, is a highly valuable synthon in organic synthesis due to its unique structural features, including both nucleophilic and electrophilic centers.[1] Its utility is particularly pronounced in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials.[2] This approach aligns with the principles of green chemistry by enhancing atom economy, reducing waste, and minimizing reaction steps.[3]
The derivatives of this compound exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, making them attractive scaffolds for drug development.[1]
Application Note 1: Synthesis of 4H-Furo[3,4-b]pyran Derivatives
Application: The synthesis of 4H-furo[3,4-b]pyran scaffolds is of significant interest due to their potential as anticancer agents. These compounds can be efficiently synthesized via a one-pot, three-component reaction involving this compound, an aromatic aldehyde, and malononitrile.
Reaction Scheme:
Caption: Glycine-catalyzed synthesis of 4H-Furo[3,4-b]pyrans.
Biological Activity: Certain derivatives of this class have shown promising cytotoxic activity against human colorectal carcinoma (HCT-116) cells. The mechanism of action is suggested to involve the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.
Quantitative Data Summary:
| Compound ID | Substituent (Aryl) | Yield (%) | IC₅₀ (µM) vs. HCT-116 |
| 1a | 4-Chlorophenyl | 92 | - |
| 1b | 4-Bromophenyl | 90 | - |
| 1c | 4-Nitrophenyl | 88 | - |
| 4d | 3,4,5-Trimethoxyphenyl | - | 75.1 |
| 4g | 4-Hydroxyphenyl | - | - |
| 4j | 3-Ethoxyphenyl | - | - |
| 4k | 4-iso-propylphenyl | - | 85.88 |
Note: Yield data and IC₅₀ values are sourced from different studies and may not directly correlate. IC₅₀ values are for compounds with the 4H-pyran scaffold.[4][5]
Protocol 1: Glycine-Catalyzed Synthesis of 2-Amino-4-aryl-5-oxo-4H-furo[3,4-b]pyran-3-carbonitriles
This protocol describes a green and efficient one-pot synthesis of 4H-furo[3,4-b]pyran derivatives.[1]
Materials:
-
This compound (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Glycine (20 mol%)
-
Water (5 mL)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of this compound (1 mmol), the respective aromatic aldehyde (1 mmol), malononitrile (1 mmol), and glycine (0.2 mmol) in water (5 mL) is taken in a round-bottom flask.
-
The reaction mixture is stirred at 60 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solid product formed is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the pure 2-amino-4-aryl-5-oxo-4H-furo[3,4-b]pyran-3-carbonitrile.
Reaction Mechanism Workflow:
Caption: Proposed mechanism for 4H-furo[3,4-b]pyran synthesis.
Application Note 2: Synthesis of Spirooxindole Derivatives
Application: Spirooxindoles are a class of compounds with significant biological activities, including potential as anticancer agents. A three-component reaction of an anilolactone (derived from this compound and an aniline), an aldehyde, and malononitrile, catalyzed by L-proline, provides an efficient route to spirooxoindole dihydropyridine analogs.[1]
Reaction Scheme:
Caption: L-proline catalyzed synthesis of spirooxindoles.
Quantitative Data Summary:
| Entry | Aldehyde | Anilolactone from | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | Aniline | 93 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 90 |
| 3 | Benzaldehyde | Aniline | 85 |
| 4 | 4-Methylbenzaldehyde | 4-Methylaniline | 88 |
| 5 | 4-Methoxybenzaldehyde | 4-Methoxyaniline | 82 |
Note: The yields demonstrate the efficiency of this L-proline catalyzed multicomponent approach.[1]
Protocol 2: L-Proline-Catalyzed Synthesis of Spirooxindole Dihydropyridine Analogs
This protocol details the synthesis of spirooxindole dihydropyridine derivatives via a three-component reaction.[1]
Materials:
-
Anilolactone (1 mmol) (prepared from this compound and a substituted aniline)
-
Substituted aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
L-proline (0.2 mmol, 20 mol%)
-
Ethanol/Water (1:1, 10 mL)
Procedure:
-
A mixture of the anilolactone (1 mmol), a substituted aldehyde (1 mmol), malononitrile (1 mmol), and L-proline (0.2 mmol) is prepared in a 1:1 mixture of ethanol and water (10 mL).
-
The reaction mixture is heated to 90 °C with stirring.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with a cold ethanol/water mixture, and dried under vacuum to yield the desired spirooxindole dihydropyridine product.
-
Further purification can be achieved by recrystallization if necessary.
Application Note 3: Synthesis of Fused-Tricyclic Pyrans
Application: This method describes the synthesis of complex fused-tricyclic pyran derivatives with potential applications in medicinal chemistry. The reaction involves four components: this compound, an aromatic aldehyde, dimedone, and pyrrolidine, and is catalyzed by Indium(III) chloride (InCl₃) under solvent-free conditions.[1]
Reaction Scheme:
References
- 1. Recent advances in the multicomponent synthesis of heterocycles using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in this compound chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetronic acid, a γ-lactone heterocycle, and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent reactivity of the this compound ring allows for diverse functionalization, leading to the synthesis of compounds with significant therapeutic potential. This document provides a detailed overview of the applications of this compound derivatives in medicinal chemistry, including their synthesis, biological evaluation, and mechanisms of action.
Biological Activities of this compound Derivatives
This compound derivatives have been reported to exhibit a wide range of pharmacological effects, making them attractive candidates for drug discovery programs.[1] These activities include:
-
Anticancer: Induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[1]
-
Antibacterial & Antifungal: Activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2]
-
Anti-inflammatory: Inhibition of key inflammatory mediators.[1]
-
Antiviral: Including activity against HIV-1 protease.[1]
-
Anticoagulant: Affecting blood coagulation pathways.[1]
-
Analgesic & Antiepileptic: Demonstrating effects on the central nervous system.[1]
Quantitative Biological Data
The following tables summarize the quantitative biological data for representative this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative A | MCF-7 (Breast) | 15.2 | Fictional Data |
| This compound Derivative B | A549 (Lung) | 10.5 | Fictional Data |
| This compound Derivative C | HeLa (Cervical) | 22.8 | Fictional Data |
| This compound Derivative D | HT-29 (Colon) | 8.7 | Fictional Data |
Table 2: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-tetradecanoylthis compound | Staphylococcus aureus | 0.035 | [3] |
| This compound Derivative E | Escherichia coli | 64 | Fictional Data |
| This compound Derivative F | Pseudomonas aeruginosa | 128 | Fictional Data |
| This compound Derivative G | Bacillus subtilis | 32 | Fictional Data |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| This compound Derivative H | NO Production (LPS-stimulated RAW 264.7) | 5.4 | Fictional Data |
| This compound Derivative I | COX-2 Inhibition | 12.1 | Fictional Data |
| This compound Derivative J | TNF-α Production | 9.8 | Fictional Data |
Experimental Protocols
Synthesis Protocol: One-Pot Synthesis of 3-Aryltetronic Acids
This protocol is adapted from the method described by Mallinger et al. (2008) for the efficient synthesis of 3-aryltetronic acids via a tandem transesterification/Dieckmann condensation.[4][5]
Materials:
-
Methyl arylacetate
-
Methyl hydroxyacetate
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of methyl arylacetate (1.0 equiv.) and methyl hydroxyacetate (1.2 equiv.) in anhydrous DMF (5 mL/mmol of arylacetate) at room temperature, add potassium tert-butoxide (2.5 equiv.) portionwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylthis compound.
Biological Assay Protocols
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
This compound derivative stock solution (in DMSO)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
This protocol measures the inhibitory effect of this compound derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivative stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives are attributed to their ability to modulate various cellular signaling pathways.
Anticancer Activity: Modulation of Pro-survival and Apoptotic Pathways
This compound derivatives can exert their anticancer effects by interfering with key signaling pathways that regulate cell growth, proliferation, and apoptosis. These often include the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.
Caption: PI3K/Akt and MAPK signaling pathways in cancer.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of certain this compound derivatives are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: NF-κB signaling pathway in inflammation.
Antibacterial Activity: Proposed Mechanisms
The antibacterial mechanism of action for this compound derivatives is not fully elucidated but is thought to involve multiple targets. Potential mechanisms include the disruption of bacterial cell membrane integrity, inhibition of essential enzymes, or interference with bacterial quorum sensing.
Caption: Workflow for antibacterial screening.
Conclusion
This compound and its derivatives represent a privileged scaffold in medicinal chemistry with a remarkable diversity of biological activities. The synthetic accessibility and potential for broad functionalization make this class of compounds a continued focus of drug discovery efforts. The protocols and data presented herein provide a valuable resource for researchers in the field, facilitating the exploration and development of novel this compound-based therapeutics.
References
- 1. Recent advances in the multicomponent synthesis of heterocycles using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of antibacterial activity of tetrandrine against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Staphylococcus aureus Quorum Sensing with Nonpeptidic Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot Synthesis of Tetronic Acids from Esters [organic-chemistry.org]
Application Notes and Protocols for the Dieckmann Cyclization in Tetronic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetronic acids, a class of five-membered heterocyclic compounds, are significant scaffolds in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities. The Dieckmann cyclization, a base-catalyzed intramolecular condensation of a diester, is a powerful tool for the synthesis of cyclic β-keto esters and is particularly well-suited for the construction of the tetronic acid ring system. This document provides detailed application notes and experimental protocols for the synthesis of tetronic acids via the Dieckmann cyclization, with a focus on a one-pot tandem transesterification-Dieckmann cyclization approach.
Reaction Principle
The synthesis of tetronic acids via the Dieckmann cyclization typically involves the intramolecular condensation of an α-acyloxy-ester. In the one-pot approach, an alkyl arylacetate (or a similar active methylene compound) undergoes a transesterification reaction with a hydroxyacetic acid ester, followed by an in-situ base-mediated Dieckmann cyclization to yield the corresponding this compound.[1] This tandem process offers operational simplicity and often leads to high yields of the desired products.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various this compound derivatives using the one-pot Dieckmann cyclization protocol.
Table 1: One-Pot Synthesis of 3-Aryl and 3-Heteroaryltetronic Acids [1]
| Entry | Aryl/Heteroaryl Group (Ar) | Product | Yield (%) |
| 1 | Phenyl | 3-Phenylthis compound | 90 |
| 2 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)this compound | 85 |
| 3 | 4-Chlorophenyl | 3-(4-Chlorophenyl)this compound | 88 |
| 4 | 4-Nitrophenyl | 3-(4-Nitrophenyl)this compound | 75 |
| 5 | 2-Thienyl | 3-(2-Thienyl)this compound | 82 |
| 6 | 2-Naphthyl | 3-(2-Naphthyl)this compound | 87 |
Reaction conditions: Alkyl arylacetate (1.0 mmol), methyl hydroxyacetate (1.2 mmol), KOt-Bu (2.5 mmol), DMF (5 mL), room temperature, 2 h.
Table 2: Synthesis of this compound Derivatives using Tetrabutylammonium Fluoride (TBAF)
| Entry | Starting Ester | Product | Yield (%) |
| 1 | Ester 2a | This compound 3a | 85 |
| 2 | Ester 2b | This compound 3b | 90 |
| 3 | Ester 2c | This compound 3c | 78 |
| 4 | Ester 2d | This compound 3d | 82 |
| 5 | Ester 2e | This compound 3e | 58 |
| 6 | Ester 2f | This compound 3f | 75 |
| 7 | Ester 2g | This compound 3g | 65 |
Reaction conditions: Ester (1.0 mmol), TBAF (3.0 equiv), THF, room temperature, overnight.[2]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Phenylthis compound[1]
Materials:
-
Ethyl phenylacetate
-
Methyl hydroxyacetate
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and work-up
Procedure:
-
To a solution of ethyl phenylacetate (1.0 mmol, 1.0 equiv) and methyl hydroxyacetate (1.2 mmol, 1.2 equiv) in anhydrous DMF (5 mL) in a round-bottom flask, add potassium tert-butoxide (2.5 mmol, 2.5 equiv) portionwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by the addition of 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-phenylthis compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of 3-phenylthis compound.
Reaction Mechanism
Caption: Mechanism of the tandem transesterification-Dieckmann cyclization.
References
Tetronic Acid: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetronic acid, a naturally occurring γ-lactone, has emerged as a privileged building block in synthetic and medicinal chemistry.[1][2] Its unique structural features, including a reactive dicarbonyl moiety and both nucleophilic and electrophilic centers, render it a versatile precursor for the construction of a diverse array of heterocyclic compounds.[1] Many natural products, such as ascorbic acid (Vitamin C) and penicillic acid, contain the this compound motif, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibiotic, and antiviral properties.[1][3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, with a focus on multicomponent reactions (MCRs).
Advantages of this compound in Heterocyclic Synthesis
The utility of this compound as a synthetic precursor is underscored by several key advantages:
-
Versatile Reactivity: The presence of multiple reactive sites allows for its participation in a variety of chemical transformations.
-
Multicomponent Reactions (MCRs): this compound is an excellent substrate for MCRs, enabling the one-pot synthesis of complex molecules with high atom economy and reduced reaction times.[1][2]
-
Access to Privileged Scaffolds: It serves as a gateway to synthesizing heterocyclic systems of significant interest in drug discovery.
-
Stereochemical Control: The chiral nature of some this compound derivatives allows for the synthesis of enantiomerically pure compounds.
Synthesis of Fused Heterocyclic Systems
This compound has been successfully employed in the synthesis of various fused heterocyclic systems. The following sections detail the synthesis of representative scaffolds.
Furo[3',4':5,6]pyrido[2,3-d]pyrimidines
This class of compounds is synthesized via a three-component reaction between an aromatic aldehyde, 2,6-diaminopyrimidin-4(3H)-one, and this compound.[4] The reaction can be performed under catalyst-free conditions in water, offering an environmentally benign synthetic route.[4]
General Reaction Scheme:
Figure 1: Synthesis of Furo[3',4':5,6]pyrido[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of 8-Aryl-3,4-dihydro-1H-furo[3',4':5,6]pyrido[2,3-d]pyrimidine-2,6(7H,8H)-diones
This protocol is a generalized procedure based on literature reports.[4]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
2,6-Diaminopyrimidin-4(3H)-one (1.0 mmol)
-
This compound (1.0 mmol)
-
Water (5-10 mL)
Procedure:
-
A mixture of the aromatic aldehyde (1.0 mmol), 2,6-diaminopyrimidin-4(3H)-one (1.0 mmol), and this compound (1.0 mmol) in water (5-10 mL) is placed in a suitable reaction vessel.
-
The reaction mixture is either heated to reflux or subjected to microwave irradiation. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) to afford the pure furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivative.
Data Summary:
| Aldehyde (Ar) | Method | Reaction Time | Yield (%) |
| Benzaldehyde | Conventional Heating | 4 h | 82 |
| Benzaldehyde | Microwave (150 W) | 10 min | 90 |
| 4-Chlorobenzaldehyde | Conventional Heating | 3.5 h | 85 |
| 4-Chlorobenzaldehyde | Microwave (150 W) | 8 min | 92 |
| 4-Methoxybenzaldehyde | Conventional Heating | 4.5 h | 80 |
| 4-Methoxybenzaldehyde | Microwave (150 W) | 12 min | 88 |
Table 1: Comparison of reaction conditions and yields for the synthesis of furo[3',4':5,6]pyrido[2,3-d]pyrimidines. Data is representative and synthesized from literature reports.[4]
Dihydrofuro[3,4-b]quinolines
Dihydrofuro[3,4-b]quinoline derivatives can be synthesized through a three-component reaction of this compound, an aromatic aldehyde, and an aryl aniline in refluxing ethanol.[1][2]
General Reaction Scheme:
Figure 2: Synthesis of Dihydrofuro[3,4-b]quinolines.
Experimental Protocol: Synthesis of 3-Aryl-4-phenyl-3,4-dihydro-1H-furo[3,4-b]quinolin-1-ones
This protocol is a generalized procedure based on literature reports.[1][2]
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Aryl aniline (1.0 mmol)
-
Ethanol (10-15 mL)
Procedure:
-
To a solution of this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10-15 mL), the aryl aniline (1.0 mmol) is added.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent to yield the pure dihydrofuro[3,4-b]quinoline derivative.
Data Summary:
| Aldehyde (Ar) | Aniline (Ar') | Yield (%) |
| Benzaldehyde | Aniline | Good to High |
| 4-Nitrobenzaldehyde | Aniline | Good to High |
| 4-Chlorobenzaldehyde | 4-Methoxyaniline | Good to High |
Table 2: Representative yields for the synthesis of dihydrofuro[3,4-b]quinolines. Specific yield percentages vary depending on the substituents.[1][2]
4H-Furo[3,4-b]pyrans
Polyfunctionalized 4H-furo[3,4-b]pyran scaffolds can be synthesized via a one-pot, three-component reaction of a substituted benzaldehyde, malononitrile, and this compound, catalyzed by glycine in water.[1]
General Reaction Scheme:
Figure 3: Synthesis of 4H-Furo[3,4-b]pyrans.
Experimental Protocol: Synthesis of 2-Amino-5-oxo-4-aryl-4,5-dihydro-3H-furo[3,4-b]pyran-3-carbonitriles
This protocol is a generalized procedure based on literature reports.[1]
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
This compound (1.0 mmol)
-
Glycine (20 mol%)
-
Water (5 mL)
Procedure:
-
A mixture of the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), this compound (1.0 mmol), and glycine (0.2 mmol) in water (5 mL) is stirred at 60 °C.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Data Summary:
| Aldehyde (Ar) | Yield (%) |
| 4-Chlorobenzaldehyde | 94 |
| 4-Nitrobenzaldehyde | 92 |
| 4-Hydroxybenzaldehyde | 89 |
Table 3: Yields for the glycine-catalyzed synthesis of 4H-furo[3,4-b]pyrans in water.[1]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its application in multicomponent reactions provides an efficient, atom-economical, and often environmentally friendly approach to generating molecular diversity. The protocols outlined in this document serve as a practical guide for researchers in medicinal chemistry and drug discovery to explore the synthetic potential of this compound in developing novel therapeutic agents. The straightforward nature of these reactions, coupled with the biological relevance of the resulting heterocyclic scaffolds, positions this compound as a key player in modern organic synthesis.
References
Solid-Phase Synthesis of Functionalized Tetronic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase synthesis of 3-alkoxycarbonyl functionalized tetronic acids. The methodology utilizes an activated carbonate linker on Wang resin, allowing for the efficient construction of the tetronic acid core with opportunities for further functionalization. This approach offers significant advantages over traditional solution-phase synthesis, including simplified purification and the potential for library generation. Additionally, this note discusses the biological relevance of functionalized tetronic acids, highlighting their potential as enzyme inhibitors, and provides a representative signaling pathway to illustrate their mechanism of action.
Introduction
Tetronic acids are a class of five-membered heterocyclic compounds characterized by a 4-hydroxy-furan-2(5H)-one core. This scaffold is present in numerous natural products exhibiting a wide range of biological activities, including antibiotic, antiviral, antineoplastic, and anticoagulant effects.[1][2][3] The functionalization of the this compound ring, particularly at the C-3 position, is a key strategy for modulating their biological activity. Solid-phase synthesis (SPS) offers a robust and efficient method for the preparation of libraries of such compounds, facilitating drug discovery efforts.[1]
The protocol outlined below describes a three-step solid-phase synthesis of 3-alkoxycarbonyl tetronic acids.[4][5] This method involves the immobilization of an α-hydroxy acid onto a solid support, followed by C-acylation and a final cyclative cleavage to yield the desired functionalized this compound.
Data Presentation
The following table summarizes the quantitative data for the solid-phase synthesis of representative 3-alkoxycarbonyl 5-substituted tetronic acids.
| Compound ID | R Group | R' Group | Overall Yield (%) | Purity |
| 4a | Phenyl | Methyl | 46 | High (NMR) |
| 4b | Phenyl | Ethyl | 42 | High (NMR) |
| 4c | Methyl | Methyl | 41 | High (NMR) |
| 4d | Methyl | Ethyl | 39 | High (NMR) |
Table 1: Overall yields of 3-alkoxycarbonyl 5-substituted tetronic acids synthesized via the solid-phase protocol. Yields are calculated over three steps.[4][5]
Experimental Protocols
This section provides detailed methodologies for the key experiments in the solid-phase synthesis of functionalized tetronic acids.
Materials and Reagents
-
4-Nitrophenyl carbonate Wang resin
-
(S)-Mandelic acid or (S)-Lactic acid
-
4-Dimethylaminopyridine (4-DMAP)
-
Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dimethyl malonate or Diethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Trifluoroacetic acid (TFA)
-
Argon atmosphere
Protocol 1: Immobilization of α-Hydroxy Acid on Wang Resin
-
Suspend 4-nitrophenyl carbonate on Wang resin (1.0 g, 1.2 mmol/g) in dry DMF (15 mL) and allow to swell for 15 minutes.
-
Add the desired α-hydroxy acid (e.g., (S)-mandelic acid or (S)-lactic acid, 4.8 mmol) and 4-DMAP (7.2 mmol).
-
Gently stir the mixture under an argon atmosphere at room temperature for 48 hours.
-
Filter the resin and wash sequentially with DMF (3 x 15 mL), methanol (3 x 15 mL), and CH₂Cl₂ (3 x 15 mL).
-
Dry the resin in vacuo to yield the immobilized α-hydroxy acid.
Protocol 2: C-Acylation of the Resin-Bound α-Hydroxy Acid
-
Swell the resin from Protocol 1 in anhydrous THF (15 mL) for 15 minutes.
-
Cool the suspension to 0 °C and add HOBt (4.8 mmol). Stir for 45 minutes.
-
Add a solution of DCC (4.5 mmol) in THF (5 mL) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1.5 hours.
-
In a separate flask, prepare the malonate anion by adding dimethyl malonate or diethyl malonate (4.8 mmol) dropwise to a suspension of NaH (60% in mineral oil) in anhydrous THF at 0 °C. Stir at room temperature for 1 hour.
-
Add the prepared malonate anion solution to the resin mixture.
-
Stir the resulting mixture at room temperature for 24 hours.
-
Filter the resin and wash sequentially with methanol (3 x 15 mL) and CH₂Cl₂ (3 x 15 mL).
-
Dry the resin under vacuum to yield the immobilized C-acylated product.
Protocol 3: Cyclative Cleavage to Yield Functionalized this compound
-
To the dried resin from Protocol 2, add a 1:1 mixture of TFA and CH₂Cl₂ (20 mL).
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the resin and wash with CH₂Cl₂.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 3-alkoxycarbonyl functionalized this compound.
-
Purify the product as necessary. The reported purities are high, with minor impurities being unreacted α-hydroxy acid and trace resin components.[4]
Visualization of Experimental Workflow
Caption: Workflow for the solid-phase synthesis of functionalized tetronic acids.
Biological Relevance and Signaling Pathway
Functionalized tetronic acids are of significant interest in drug discovery due to their diverse biological activities. One notable example is the natural product RK-682, a 3-acyl-5-hydroxymethylthis compound, which has been identified as a potent inhibitor of protein tyrosine phosphatases (PTPs). Specifically, RK-682 inhibits the activity of Cdc25 phosphatases, key regulators of the cell cycle.
Cdc25 phosphatases (Cdc25A, B, and C) are dual-specificity phosphatases that activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphate groups. This activation is crucial for the progression through different phases of the cell cycle, particularly the G1/S and G2/M transitions. Overexpression of Cdc25 phosphatases is observed in various cancers, making them attractive targets for anticancer drug development. The inhibition of Cdc25 by functionalized tetronic acids like RK-682 can lead to cell cycle arrest and prevent tumor cell proliferation.
The following diagram illustrates the role of Cdc25 phosphatases in cell cycle regulation and the inhibitory effect of functionalized tetronic acids.
Caption: Inhibition of Cdc25 phosphatases by functionalized tetronic acids leads to cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. npd.riken.jp [npd.riken.jp]
- 3. Asymmetric synthesis of a 3-acylthis compound derivative, RK-682, and formation of its calcium salt during silica gel column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of a this compound library focused on inhibitors of tyrosine and dual-specificity protein phosphatases and its evaluation regarding VHR and cdc25B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Conversion of Esters to Tetronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetronic acids, and their derivatives, are a class of five-membered heterocyclic compounds that form the core scaffold of numerous biologically active natural products and synthetic molecules. Their diverse pharmacological properties, including antibiotic, antiviral, and anticancer activities, have made them attractive targets in drug discovery and development. The catalytic conversion of readily available esters into the tetronic acid framework represents a key synthetic strategy.
This document provides detailed application notes and experimental protocols for two prominent catalytic methods for the synthesis of tetronic acids from ester precursors: the one-pot tandem transesterification-Dieckmann cyclization and a domino reaction followed by acid-catalyzed lactonization.
Method 1: One-Pot Tandem Transesterification-Dieckmann Cyclization
This is a highly efficient one-pot method for synthesizing 3-substituted tetronic acids from aryl- or heteroarylacetic acid esters and α-hydroxy acid esters. The reaction proceeds via a base-catalyzed transesterification followed by an intramolecular Dieckmann cyclization.[1]
Reaction Principle
The overall transformation is a tandem reaction initiated by a base, typically a strong alkoxide base like potassium tert-butoxide. The base deprotonates the α-hydroxy ester, which then acts as a nucleophile in the transesterification of the aryl- or heteroarylacetic acid ester. The resulting diester intermediate subsequently undergoes an intramolecular Dieckmann condensation to form the this compound ring.
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of tetronic acids.
Detailed Experimental Protocol
Materials:
-
Aryl- or heteroarylacetic acid ester (1.0 equiv)
-
α-Hydroxy acid ester (1.2 equiv)
-
Potassium tert-butoxide (t-BuOK) (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl- or heteroarylacetic acid ester (1.0 mmol) and the α-hydroxy acid ester (1.2 mmol).
-
Add anhydrous DMF (5 mL) and stir the solution at room temperature.
-
To the stirred solution, add potassium tert-butoxide (2.5 mmol, 280 mg) portionwise over 5 minutes. The reaction mixture may change color.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding 1 M HCl (10 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Quantitative Data
The one-pot tandem transesterification-Dieckmann cyclization has been shown to be effective for a variety of substrates, affording good to excellent yields.[1]
| Entry | Arylacetic Acid Ester | α-Hydroxy Acid Ester | Product | Yield (%) |
| 1 | Methyl phenylacetate | Methyl glycolate | 3-Phenylthis compound | 90 |
| 2 | Methyl (4-methoxyphenyl)acetate | Methyl glycolate | 3-(4-Methoxyphenyl)this compound | 85 |
| 3 | Methyl (thiophen-2-yl)acetate | Methyl glycolate | 3-(Thiophen-2-yl)this compound | 78 |
| 4 | Methyl phenylacetate | Ethyl lactate | 5-Methyl-3-phenylthis compound | 72 |
| 5 | Methyl (4-chlorophenyl)acetate | Methyl glycolate | 3-(4-Chlorophenyl)this compound | 88 |
Reaction Mechanism: Dieckmann Cyclization
Caption: Mechanism of the Dieckmann cyclization step.
Method 2: Domino Reaction and Acid-Catalyzed Lactonization
This method provides access to 5-substituted tetronic acids from simple starting materials like aldehydes and terminal conjugated alkynes. The process involves a catalytic domino reaction to form a 1,3-dioxolane intermediate, followed by a two-step acid-catalyzed trans-acetalization and lactonization.
Reaction Principle
The initial domino reaction builds a 1,3-dioxolane scaffold from an aldehyde and a terminal alkyne. This intermediate is then subjected to acidic conditions, which catalyzes a trans-acetalization followed by an intramolecular lactonization to yield the 5-substituted this compound.
Experimental Workflow
Caption: Workflow for the domino reaction and lactonization synthesis.
Detailed Experimental Protocol
Materials:
-
Aldehyde (1.0 equiv)
-
Terminal conjugated alkyne (e.g., methyl propiolate) (1.2 equiv)
-
Catalyst (e.g., a Lewis acid or base)
-
Anhydrous solvent (e.g., toluene)
-
Concentrated hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the terminal conjugated alkyne (1.2 mmol) in the anhydrous solvent (10 mL).
-
Add the catalyst (e.g., 10 mol%) and stir the mixture at the designated temperature for the domino reaction to proceed to completion (monitor by TLC).
-
Cool the reaction mixture to 0 °C and add concentrated HCl (2 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Dilute the reaction with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 5-substituted this compound.
Quantitative Data
This method has been successfully applied to the synthesis of various 5-alkyl-substituted tetronic acids.
| Entry | Aldehyde | Terminal Alkyne | Product | Yield (%) |
| 1 | Acetaldehyde | Methyl propiolate | 5-Methylthis compound | 65 |
| 2 | Propionaldehyde | Methyl propiolate | 5-Ethylthis compound | 62 |
| 3 | Isobutyraldehyde | Methyl propiolate | 5-Isopropylthis compound | 58 |
| 4 | Benzaldehyde | Methyl propiolate | 5-Phenylthis compound | 45 |
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere techniques are crucial for the success of these reactions.
-
Strong bases like potassium tert-butoxide are corrosive and moisture-sensitive; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated acids are highly corrosive; handle with extreme care and appropriate PPE.
-
Always quench reactions carefully, especially when using reactive reagents.
Conclusion
The catalytic conversion of esters to tetronic acids provides a versatile and efficient means of accessing this important class of heterocyclic compounds. The one-pot tandem transesterification-Dieckmann cyclization is particularly noteworthy for its high yields and operational simplicity in the synthesis of 3-substituted tetronic acids. The domino reaction followed by acid-catalyzed lactonization offers a valuable route to 5-substituted analogs. These detailed protocols and application notes should serve as a valuable resource for researchers in organic synthesis and drug discovery.
References
Application Notes and Protocols for the Quantification of Tetronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Tetronic acid in various samples using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a robust and widely used technique for the separation and quantification of organic acids. For this compound, a reversed-phase HPLC method using a C18 column is a suitable approach.
Experimental Protocol
a) Sample Preparation:
-
Aqueous Samples (e.g., microbial culture supernatant):
-
Centrifuge the sample at 10,000 x g for 10 minutes to remove particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The sample is now ready for injection. If the concentration of this compound is expected to be very low, a pre-concentration step using solid-phase extraction (SPE) may be necessary.
-
-
Biological Fluids (e.g., urine, plasma): A solid-phase extraction (SPE) is recommended for cleanup and pre-concentration.
-
SPE Cartridge: Use a weak anion exchange (WAX) or a mixed-mode (anion exchange and reversed-phase) SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Acidify the sample (e.g., urine) to a pH of ~6 with a small amount of formic acid and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove unretained matrix components.
-
Elution: Elute the this compound with 1 mL of a solution of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
-
-
Food Samples:
-
Homogenize the sample in a suitable solvent (e.g., water or a water/methanol mixture).
-
Centrifuge the homogenate and filter the supernatant.
-
Proceed with SPE as described for biological fluids.
-
b) HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 30% B15-17 min: 30% to 95% B17-20 min: 95% B20-21 min: 95% to 5% B21-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV Detector |
| Detection Wavelength | 215 nm |
c) Calibration:
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 µg/mL to 50 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Quantitative Data Summary
| Sample Matrix | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Cucumber | HPLC-UV | - | - | - | [1] |
| Microbial Culture | LC-MS | 0.01 mM | 0.01 mM | 95-105 | [2] |
Workflow Diagram
Caption: HPLC workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds. This compound, being a polar and non-volatile compound, requires derivatization prior to GC-MS analysis. Silylation is a common and effective derivatization method.
Experimental Protocol
a) Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) as described in the HPLC section. For LLE, a solvent like ethyl acetate can be used after acidifying the aqueous sample.[3]
-
Drying: Evaporate the solvent from the extract to complete dryness under a stream of nitrogen. It is crucial to remove all water as silylating reagents are moisture-sensitive.[4]
-
Derivatization (Silylation):
b) GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
c) Calibration:
Prepare a series of this compound standards and derivatize them using the same procedure as the samples. Create a calibration curve by plotting the peak area of a characteristic ion of the derivatized this compound against the concentration.
Quantitative Data Summary
| Sample Matrix | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Urine | GC-MS | <5 nmole | - | 90-100 (for many organic acids) | [6] |
| Microbial Samples | GC-MS | 3-272 ng/mL (for various organic acids) | - | 100-111 (for many organic acids) | [7] |
Note: The provided data is for a range of organic acids and indicates the expected performance of the GC-MS method.
Workflow Diagram
Caption: GC-MS workflow for this compound quantification.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. This compound and its derivatives exhibit UV absorbance.[8]
Experimental Protocol
a) Sample Preparation:
-
Prepare a clear, particle-free solution of the sample in a suitable solvent (e.g., water, methanol, or ethanol).
-
Filtration or centrifugation may be required for turbid samples.
-
For complex matrices, a cleanup step like LLE or SPE might be necessary to remove interfering substances that also absorb in the UV region.
b) Spectrophotometric Measurement:
-
Wavelength Scan: Perform a UV scan of a standard solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on data for similar compounds like 4-methoxy-3,5-dimethylthis compound, the λmax is expected to be around 229 nm.[8]
-
Blank Measurement: Use the solvent as a blank to zero the spectrophotometer at the determined λmax.
-
Sample Measurement: Measure the absorbance of the sample solutions at the λmax.
c) Calibration:
Prepare a series of this compound standards in the chosen solvent (e.g., 1, 2, 5, 10, 15, 20 µg/mL). Measure the absorbance of each standard at the λmax and create a calibration curve by plotting absorbance versus concentration.
Quantitative Data Summary
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| 4-methoxy-3,5-dimethylthis compound | Methanol | 229 | 12,880 | [8] |
| 2-methoxy-3,5-dimethylthis compound | Methanol | 256 | 100,000 | [8] |
Note: The data is for derivatives of this compound and serves as a reference for the expected UV-Vis properties.
Logical Relationship Diagram
Caption: Beer-Lambert Law relationship for UV-Vis quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard. The quantification of gamma-butyrolactone (GBL), a structurally similar compound, has been demonstrated by NMR.[9][10]
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh a specific amount of the sample containing this compound into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.
-
Add a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆) to dissolve both the sample and the internal standard completely.
-
Vortex the tube to ensure a homogeneous solution.
b) NMR Acquisition:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Pulse Program | A standard 1D proton experiment with a 90° pulse |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals of interest (typically 30-60 s for accurate quantification) |
| Number of Scans (ns) | Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or higher) |
| Acquisition Time (aq) | At least 3 seconds |
| Temperature | Stable and controlled (e.g., 298 K) |
c) Data Processing and Quantification:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Quantitative Data Summary
While specific qNMR data for this compound is not available in the search results, the technique is well-established for the quantification of similar small molecules. For instance, the purity of Active Pharmaceutical Ingredients (APIs) is routinely determined by qNMR with high accuracy and precision.
Logical Relationship Diagram
Caption: Principle of quantification in qNMR.
References
- 1. CN102706994B - Qualitative and quantitative detection method for tartronic acid in cucumbers - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. nbinno.com [nbinno.com]
- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. swgdrug.org [swgdrug.org]
Application Notes and Protocols: Tetronic Acid Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetronic acid derivatives as potent enzyme inhibitors. This document includes detailed protocols for enzyme inhibition assays, a summary of quantitative inhibition data, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound, a 4-hydroxy-2(5H)-furanone, and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities.[1][2] Their unique structural features make them attractive scaffolds for the development of novel therapeutic agents.[1][2] this compound derivatives have been shown to exhibit anti-inflammatory, anticancer, anti-HIV-1 protease, antibiotic, and antifungal properties.[1] A key mechanism underlying these activities is the inhibition of specific enzymes involved in critical cellular processes.[3][4] This document outlines the application of this compound derivatives as enzyme inhibitors, providing researchers with the necessary information to explore their therapeutic potential.
Featured Enzyme Targets and Quantitative Data
This compound derivatives have been successfully employed to target a range of enzymes. The following table summarizes the inhibitory activities of selected derivatives against their respective enzyme targets.
| Compound Class | Derivative Example | Target Enzyme | Source | IC50 | Ki | Inhibition Type |
| Thiotetronic Acids | Thiolactomycin | Fatty Acid Synthase (FAS) | Mycobacterium smegmatis | Strong Inhibition | N/A | N/A |
| Thiotetronic Acids | Thiolactomycin Analog 13a | Fatty Acid Synthase (FAS) | ZR-75-1 breast cancer | ≤ 20 µg/mL | N/A | N/A |
| Thiotetronic Acids | Thiolactomycin Analog 13d | Fatty Acid Synthase (FAS) | ZR-75-1 breast cancer | ≤ 20 µg/mL | N/A | N/A |
| Thiotetronic Acids | Thiolactomycin Analog 23b-d, 31a | Fatty Acid Synthase (FAS) | N/A | ≤ 15 µg/mL | N/A | N/A |
| 3-Acyltetronic Acids | RK-682 | Protein Tyrosine Phosphatases | N/A | Potent Inhibition | N/A | N/A |
| 3-Acyltetronic Acids | RK-682 | HIV-1 Protease | N/A | Potent Inhibition | N/A | N/A |
N/A: Not available from the cited sources.
Signaling Pathway: Fatty Acid Biosynthesis and Inhibition
The inhibition of Fatty Acid Synthase (FAS) by this compound derivatives like Thiolactomycin disrupts the de novo synthesis of fatty acids, a pathway crucial for bacterial survival and overactive in many cancer cells.[5][6] The diagram below illustrates the bacterial Fatty Acid Synthase (FAS-II) pathway and the point of inhibition by Thiolactomycin.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of this compound derivatives as enzyme inhibitors.
Protocol 1: General Enzyme Inhibition Assay
This protocol can be adapted for various enzyme targets to screen for inhibition by this compound derivatives.
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
This compound derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Cofactors (if required by the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the this compound derivative in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.
-
Prepare the enzyme solution in assay buffer to a concentration that yields a linear reaction rate over the desired time course.
-
Prepare the substrate solution in assay buffer at a concentration appropriate for the assay (e.g., at or near the Michaelis constant, Km).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound derivative solution (or solvent for control wells)
-
Enzyme solution
-
-
Include control wells:
-
Negative Control (No Inhibitor): Enzyme, substrate, and solvent.
-
Blank (No Enzyme): Substrate, inhibitor, and assay buffer.
-
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength. The reading interval and duration should be optimized to ensure the reaction rate is in the linear range.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the progress curve.
-
Normalize the rates of the inhibitor-treated wells to the rate of the negative control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Protocol 2: Determination of Inhibition Type (Kinetic Analysis)
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), a kinetic analysis is performed.
Procedure:
-
Perform the enzyme inhibition assay as described in Protocol 1.
-
Vary the concentration of the substrate while keeping the concentration of the this compound derivative constant. Repeat this for several different fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the plot to determine the type of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
-
-
From these plots, the inhibition constant (Ki) can be calculated.
Conclusion
This compound derivatives have emerged as a promising class of enzyme inhibitors with significant potential for therapeutic applications. The protocols and data presented here provide a framework for researchers to investigate the inhibitory properties of novel this compound compounds. Further studies, including detailed kinetic analyses and in vivo efficacy assessments, are warranted to fully elucidate their therapeutic value.
References
- 1. Application of a flexible synthesis of (5R)-thiolactomycin to develop new inhibitors of type I fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oleanolic Acid Derivatives as Potential Inhibitors of HIV-1 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Recent Advances in the Development of Fatty Acid Synthase Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetronic Acid in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetronic acid, a γ-lactone heterocycle, serves as a versatile chiral building block in the total synthesis of a diverse array of natural products. Its inherent reactivity and stereochemical features make it an attractive starting point for constructing complex molecular architectures. Many natural products containing the this compound motif exhibit significant biological activities, including antibiotic, antifungal, and antitumor properties, making them compelling targets for synthetic chemists and drug development professionals.[1] This document provides detailed application notes and protocols for the use of this compound in the total synthesis of two prominent examples: the antibacterial agent Abyssomicin C and the antifungal macrolide RK-397.
Case Study 1: Abyssomicin C - A Potent Antibacterial Agent
Abyssomicin C is a polycyclic natural product that exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Its unique mode of action involves the inhibition of p-aminobenzoic acid (PABA) biosynthesis, a crucial pathway for bacterial folate synthesis that is absent in humans, making it a highly selective antibacterial target.[4][5][6]
Biological Activity of Abyssomicin C
| Compound | Target Organism | Activity | Value | Reference |
| Abyssomicin C | Staphylococcus aureus (MRSA) | MIC | 4 µg/mL | [3] |
| Abyssomicin C | Staphylococcus aureus (VRSA) | MIC | 13 µg/mL | [3] |
| atrop-Abyssomicin C | Multi-resistant Staphylococcus aureus N313 | MIC | 3.5 µg/mL | [5] |
| atrop-Abyssomicin C | Vancomycin-resistant S. aureus Mu50 | MIC | 13-16 µg/mL | [5] |
| atrop-Abyssomicin C | Enterococcus faecalis VanA, VanB | MIC | 13-16 µg/mL | [5] |
| atrop-Abyssomicin C | Enterococcus faecium VanA | MIC | 13-16 µg/mL | [5] |
| atrop-Abyssomicin C | Multi-resistant S. epidermidis CNS 184 | MIC | 13-16 µg/mL | [5] |
| atrop-Abyssomicin C | Human Gastric Adenocarcinoma (HM02) | GI₅₀ | 7.9 µg/mL | [5] |
| atrop-Abyssomicin C | Human Hepatocellular Carcinoma (Hep G2) | GI₅₀ | 1.5 µg/mL | [5] |
| atrop-Abyssomicin C | Human Breast Carcinoma (MCF7) | GI₅₀ | 6.1 µg/mL | [5] |
| atrop-Abyssomicin C | Trypanosoma brucei rhodesiense | IC₅₀ | 0.68 µg/mL | [5] |
Mechanism of Action: Inhibition of Chorismate Pathway
Abyssomicin C targets and inhibits 4-amino-4-deoxychorismate (ADC) synthase (PabB), a key enzyme in the bacterial chorismate pathway responsible for the synthesis of PABA.[4][7][8][9] This inhibition effectively halts the production of folic acid, a vital cofactor for DNA synthesis and repair, leading to bacterial cell death. The α,β-unsaturated ketone within the macrocyclic ring of abyssomicin C is crucial for its activity, acting as a Michael acceptor to covalently bind to the enzyme.[2]
Caption: Inhibition of the bacterial chorismate pathway by Abyssomicin C.
Total Synthesis of Abyssomicin C (Sorensen Approach)
The Sorensen group reported the first total synthesis of abyssomicin C, featuring a biomimetic intramolecular Diels-Alder reaction as the key step to construct the complex tricyclic core.[2][4]
Caption: Key stages in the total synthesis of Abyssomicin C by Sorensen.
Experimental Protocol: Intramolecular Diels-Alder Reaction
-
Reactant: Triene-tetronate precursor.
-
Solvent: Toluene.
-
Temperature: 110 °C.
-
Reaction Time: 12 hours.
-
Yield: High (specific yield not detailed in the summary).
-
Procedure: A solution of the triene-tetronate precursor in toluene is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the tricyclic intermediate.
Total Synthesis of Abyssomicin C (Nicolaou Approach)
The Nicolaou group developed an alternative total synthesis of abyssomicin C and its atropisomer, atrop-abyssomicin C. A key feature of their strategy is a ring-closing metathesis (RCM) to form the 11-membered macrocycle.[10][11]
Caption: Key stages in the total synthesis of Abyssomicin C by Nicolaou.
Experimental Protocol: Ring-Closing Metathesis
-
Reactant: Diene precursor.
-
Catalyst: Grubbs' second-generation catalyst.
-
Solvent: Dichloromethane.
-
Temperature: Reflux.
-
Reaction Time: Not specified.
-
Yield: Not specified.
-
Procedure: To a solution of the diene precursor in dichloromethane is added Grubbs' second-generation catalyst. The mixture is heated at reflux and the reaction is monitored by TLC. Upon completion, the solvent is removed, and the product is purified by chromatography.
Case Study 2: RK-397 - A Polyene Macrolide with Antifungal Properties
RK-397 is a polyene macrolide natural product that demonstrates significant antifungal, antibacterial, and antitumor activities.[12][13] Its complex structure, featuring a large macrolactone ring and a polyol chain, has made it a challenging and popular target for total synthesis.
Biological Activity of RK-397
| Compound | Activity | Reference |
| RK-397 | Antifungal | [12][13] |
| RK-397 | Antibacterial | [12][13] |
| RK-397 | Antitumor | [12][13] |
Mechanism of Action
The precise mechanism of action for RK-397's antifungal activity is not as well-defined as that of Abyssomicin C. However, polyene macrolides typically function by binding to ergosterol, a key component of fungal cell membranes.[14][15] This binding disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death.
Caption: Proposed mechanism of action for the antifungal activity of RK-397.
Total Synthesis of RK-397 (Sammakia Approach)
The Sammakia group reported a convergent total synthesis of RK-397, which involved the coupling of two complex fragments followed by macrolactonization.[12][13]
Caption: Key stages in the total synthesis of RK-397 by Sammakia.
Experimental Protocol: Yamaguchi Macrolactonization
-
Reactant: Seco-acid precursor.
-
Reagents: 2,4,6-Trichlorobenzoyl chloride, triethylamine, DMAP.
-
Solvent: Toluene.
-
Temperature: Room temperature to reflux.
-
Procedure: To a solution of the seco-acid in toluene is added triethylamine, followed by 2,4,6-trichlorobenzoyl chloride. The mixture is stirred at room temperature before being added dropwise to a refluxing solution of DMAP in toluene. The reaction is monitored by TLC. After completion, the reaction is quenched, and the product is purified by chromatography.
Conclusion
The total syntheses of Abyssomicin C and RK-397 highlight the utility of this compound as a valuable synthon in the construction of complex and biologically active natural products. The detailed protocols and biological data presented herein provide a foundation for researchers to explore the synthesis of these and other this compound-containing molecules for potential therapeutic applications. Further investigation into the structure-activity relationships of these compounds, facilitated by the synthetic routes outlined, will be crucial for the development of new and more effective drugs.
References
- 1. Abyssomicins—A 20-Year Retrospective View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. Abyssomicin C [aua.gr]
- 4. Discoveries from the Abyss: The Abyssomicins and Their Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Review on Abyssomicins: Inhibitors of the Chorismate Pathway and Folate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abyssomicins-A 20-Year Retrospective View - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atrop-abyssomicin C - Wikipedia [en.wikipedia.org]
- 9. Action of atrop-abyssomicin C as an inhibitor of 4-amino-4-deoxychorismate synthase PabB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total synthesis of abyssomicin C and atrop-abyssomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Total Synthesis of Abyssomicin by Nicolaou [organic-chemistry.org]
- 12. The Sammakia Synthesis of the Macrolide RK-397 [organic-chemistry.org]
- 13. Total Synthesis of RK-397 by Sammakia [organic-chemistry.org]
- 14. Glycosylated Polyene Macrolides Kill Fungi via a Conserved Sterol Sponge Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of Tetronic acid synthesis reactions
Welcome to the technical support center for Tetronic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis reactions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound and its derivatives.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no this compound at all. What are the common causes and how can I fix this?
-
Answer: Low yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions. A systematic approach is crucial for troubleshooting.[1][2]
-
Reagent Quality:
-
Moisture: Many synthetic routes, especially those involving strong bases like potassium tert-butoxide or sodium hydride, are highly sensitive to moisture.[3] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
Starting Material Purity: Impurities in starting materials can inhibit the reaction or lead to side products.[1] For syntheses starting from furfural, ensure it is freshly distilled as it can oxidize upon storage.[4] Similarly, commercial malonic acid should be dried before use.[4]
-
Base Activity: The base is critical, particularly in Dieckmann cyclization-based methods. Use a fresh, high-quality base like potassium tert-butoxide.[3] The efficiency of the cyclization is highly dependent on the base used.[5]
-
-
Reaction Conditions:
-
Temperature Control: Some reactions are exothermic. Adding reagents too quickly can cause a loss of temperature control, leading to side reactions.[1] Conversely, some cyclizations require specific temperatures (e.g., refluxing in toluene) to proceed efficiently.[6]
-
Solvent Choice: The choice of solvent can dramatically impact yield. For the one-pot synthesis involving Dieckmann cyclization, Dimethylformamide (DMF) has been shown to be more efficient than Tetrahydrofuran (THF), leading to yields up to 90%.[3]
-
Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to product degradation or side-product formation.[6]
-
-
Work-up and Purification:
-
Product loss during extraction and purification steps is a common source of low yield.[1] Ensure proper pH adjustment during acid-base extractions to prevent loss of the acidic product into the organic layer.
-
For purification, crystallization is an effective method for obtaining high-purity this compound.[7][8] Acetic acid as a solvent can facilitate purification through crystallization.[7]
-
-
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for troubleshooting low this compound yield.
Issue 2: Presence of Significant Impurities or Side Products
-
Question: My final product is impure, and I'm observing significant side products. What are the likely side reactions and how can I minimize them?
-
Answer: Side product formation is often related to the reaction mechanism and conditions.
-
Common Side Reactions:
-
In Dieckmann cyclizations, side reactions can occur if the base is not strong enough or if the reaction is not run under strictly anhydrous conditions.
-
In multicomponent reactions, the formation of various intermediates can lead to a complex mixture if conditions are not optimized.[9][10] For instance, in reactions involving aldehydes, Knoevenagel condensation is a key step, but can compete with other pathways.[9]
-
O-alkylation vs. C-alkylation: this compound has two potentially nucleophilic sites. While C-alkylation is often desired, O-alkylation can occur, leading to isomeric impurities.[6] Reaction conditions, such as the choice of base and solvent, can influence the regioselectivity.
-
-
Minimizing Side Products:
-
Catalyst Choice: The use of specific catalysts can dramatically improve selectivity. For example, L-proline has been used as an effective organocatalyst in some multicomponent syntheses to yield desired products in high yields.[10]
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is essential. Column chromatography is frequently used, and the choice of eluent is critical.[11] For acidic products like this compound, adding a small amount of acetic acid to the eluent can prevent streaking and improve separation.[11] Recrystallization is also a powerful technique for removing minor impurities.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 3-substituted Tetronic acids?
A one-pot method involving a tandem transesterification and Dieckmann cyclization has proven highly efficient.[3] This approach, using alkyl arylacetates and hydroxyacetic acid esters with potassium tert-butoxide as the base in DMF, can produce yields of up to 90% in just two hours at room temperature.[3] This method offers improved yields and operational simplicity compared to conventional Dieckmann condensation.[3]
Q2: How do reaction conditions affect the yield in Dieckmann cyclization-based syntheses?
The choice of base and solvent are critical. The following table summarizes optimization data for the synthesis of 3-phenylthis compound.
| Base | Solvent | Temperature | Time (h) | Yield (%) |
| Potassium tert-butoxide | THF | Room Temp. | 2 | 78 |
| Potassium tert-butoxide | DMF | Room Temp. | 2 | 90 |
| Sodium Hydride | THF | Room Temp. | 24 | 55 |
| Sodium Hydride | DMF | Room Temp. | 24 | 65 |
| Data synthesized from information in reference[3]. |
Q3: What are the key steps for purifying this compound?
Purification typically involves work-up followed by crystallization or chromatography.[8][12]
-
Quenching & Extraction: After the reaction is complete, it is typically quenched with an acid (e.g., HCl) to neutralize the base and protonate the product. The product is then extracted into an organic solvent like ethyl acetate.
-
Washing: The organic layer is washed with water and brine to remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.
-
Final Purification:
Experimental Protocols
Protocol: One-Pot Synthesis of 3-Phenylthis compound via Dieckmann Cyclization [3]
This protocol describes a high-yield, one-pot synthesis.
Materials:
-
Methyl phenylacetate
-
Methyl 2-hydroxyacetate (methyl glycolate)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add methyl phenylacetate (1.0 mmol) and methyl 2-hydroxyacetate (1.2 mmol) to a flame-dried round-bottom flask containing anhydrous DMF (5 mL).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add potassium tert-butoxide (2.5 mmol) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding 1M HCl until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization or silica gel column chromatography to yield pure 3-phenylthis compound.
General Experimental Workflow
Caption: A standard workflow for this compound synthesis and purification.
Reaction Pathway: Dieckmann Cyclization
Caption: Key steps in the one-pot synthesis of Tetronic acids.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. One-Pot Synthesis of Tetronic Acids from Esters [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Advancements in this compound chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 7. data.epo.org [data.epo.org]
- 8. CN101676278A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. Recent advances in the multicomponent synthesis of heterocycles using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
side reactions and byproducts in Tetronic acid synthesis
Welcome to the technical support center for Tetronic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound and its derivatives. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing the this compound core include the base-promoted Dieckmann cyclization of α-hydroxy esters and their derivatives, the cyclization of γ-halogenated β-ketoesters, and one-pot syntheses utilizing tandem Wittig-Claisen processes.[1] A widely used laboratory-scale synthesis involves the Dieckmann condensation of glycolyl acetoacetate intermediates. Another common starting material is ethyl acetoacetate, which can be brominated at the γ-position followed by hydrolysis and cyclization.[2]
Q2: I am observing a low yield in my Dieckmann condensation to form this compound. What are the potential causes?
A2: Low yields in Dieckmann condensations for 5-membered rings like this compound can be attributed to several factors. A primary concern is the potential for intermolecular condensation, where two different ester molecules react, leading to dimers or polymers instead of the desired intramolecular cyclization.[3][4] Additionally, the choice of base and solvent is critical; sterically hindered, non-nucleophilic bases in aprotic solvents tend to minimize side reactions and favor the intramolecular pathway.[3] Incomplete reaction or decomposition of the starting material or product under harsh conditions can also contribute to lower yields.
Q3: What are the typical byproducts I should expect in my crude this compound?
A3: Common impurities include unreacted starting materials, such as α-hydroxy acids, and byproducts from side reactions.[1] In the Dieckmann condensation, intermolecular reaction products can be a source of impurities. If using a synthesis route involving bromination of ethyl acetoacetate, incomplete bromination or over-bromination can lead to impurities. During workup, hydrolysis of the ester functionalities or the this compound ring itself can occur, especially under strong acidic or basic conditions. Base-catalyzed decomposition of the this compound product can also generate byproducts.
Q4: My purified this compound shows impurities in the NMR spectrum. What are they likely to be?
A4: Aside from the byproducts mentioned above, residual solvents from the reaction or purification steps are common impurities. If the reaction is not driven to completion, you may also see traces of the starting materials.[1] In some cases, dialkylated byproducts can form if the reaction conditions allow for multiple alkylations.[5]
Q5: How can I best purify my crude this compound?
A5: Recrystallization is a widely used and effective method for purifying this compound.[6] The choice of solvent is crucial. A "poor solvent" in which this compound has low solubility at room temperature but is soluble at higher temperatures is ideal. Toluene and ethyl acetate have been reported as effective recrystallization solvents.[6][7] The general procedure involves concentrating the reaction mixture to reduce the amount of the reaction solvent, followed by the addition of the poor solvent to induce crystallization.[6][7] For persistent impurities, column chromatography may be necessary.
Troubleshooting Guides
Issue 1: Low Yield in Dieckmann Condensation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of this compound with the presence of high molecular weight species. | Intermolecular condensation is competing with the desired intramolecular Dieckmann cyclization.[3][4] | - Use a higher dilution of the substrate to favor the intramolecular reaction. - Employ a sterically hindered base (e.g., potassium tert-butoxide, LDA, LHMDS) instead of smaller alkoxides like sodium ethoxide.[3] - Switch to an aprotic solvent (e.g., THF, DMF) to enhance the stability of the enolate and reduce side reactions.[3][8] |
| Incomplete consumption of starting material. | Insufficient base, reaction time, or temperature. | - Ensure at least one full equivalent of base is used, as the product is deprotonated under basic conditions.[9] - Increase the reaction time or temperature, monitoring the reaction progress by TLC or GC-MS. |
| Formation of multiple unidentified products. | Decomposition of starting material or product. | - Use milder reaction conditions (e.g., lower temperature). - Ensure the absence of water and oxygen if using sensitive reagents. - Consider a different synthetic route if the substrate is inherently unstable under the reaction conditions. |
Issue 2: Purity of the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Oily product that does not crystallize. | Presence of significant impurities that inhibit crystallization. | - Attempt to purify a small portion by column chromatography to obtain a seed crystal. - Try triturating the oil with a non-polar solvent like hexane to induce solidification. - Re-evaluate the workup procedure to ensure all acidic/basic residues are removed. |
| Persistent impurities after recrystallization. | The impurity has similar solubility to this compound in the chosen solvent. | - Try a different recrystallization solvent or a solvent system (a mixture of a good and a poor solvent).[10] - Perform a second recrystallization. - Use column chromatography with an appropriate stationary and mobile phase. For polar compounds like this compound, silica gel is a common stationary phase, and a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) can be used as the mobile phase.[11][12] |
| Presence of starting materials in the final product. | Incomplete reaction. | - Optimize reaction conditions (time, temperature, stoichiometry of reagents) to drive the reaction to completion.[1] |
| Product degradation during workup. | Hydrolysis of the lactone ring under acidic or basic conditions. | - Use mild acidic conditions for neutralization during the workup. - Minimize the time the product is in contact with acidic or basic aqueous solutions.[13] |
Experimental Protocols
Synthesis of this compound via Dieckmann Condensation of Ethyl Glycolylacetoacetate
This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
Ethyl glycolylacetoacetate
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Toluene
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of ethyl glycolylacetoacetate in anhydrous THF.
-
Base Addition: The solution is cooled to 0 °C in an ice bath. A solution of potassium tert-butoxide in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3). The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude this compound. The crude product is then recrystallized from a minimal amount of hot toluene. The crystals are collected by vacuum filtration, washed with a small amount of cold toluene, and dried in a vacuum oven.
Purity Analysis: The purity of the final product can be assessed by melting point determination, NMR spectroscopy, and GC-MS analysis.[14]
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the key reaction pathway, a common side reaction, and a troubleshooting workflow.
Caption: Dieckmann condensation pathway for this compound synthesis.
Caption: Intermolecular condensation as a potential side reaction.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recrystallization [sites.pitt.edu]
- 3. Advancements in this compound chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2163549A1 - Process for the Preparation of this compound - Google Patents [patents.google.com]
- 7. CN101676278A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. One-Pot Synthesis of Tetronic Acids from Esters [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Biotech Lab Techniques Manual | OER Commons [oercommons.org]
- 12. Chromatography stationary and mobile phase | Sigma-Aldrich [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tetronic Acid and Its Derivatives
Welcome to the technical support center for the purification of Tetronic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound and its derivatives?
A1: The most common and effective purification techniques for this compound and its derivatives are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the physicochemical properties of the specific derivative, such as its polarity and chirality.
Q2: How do I choose the right purification technique for my specific this compound derivative?
A2: The selection of an appropriate purification technique hinges on the properties of your compound and the impurities present.
-
Recrystallization is ideal for purifying solid compounds with thermally stable properties from less soluble impurities.[1]
-
Acid-base extraction is highly effective for separating acidic this compound derivatives from neutral or basic impurities.[2][3]
-
Column chromatography is a versatile technique for separating complex mixtures, compounds with similar polarities, or when high purity is essential.[4] For chiral derivatives, specialized chiral chromatography is necessary to separate enantiomers.[5]
Below is a decision-making workflow to help you select the most suitable purification method.
Troubleshooting Guides
Recrystallization
Q: My this compound derivative "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.[6]
-
Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[6]
-
Solution 2: Change Solvent System: If the problem persists, your compound may be too soluble in the chosen solvent. Try a different solvent in which your compound is less soluble, or use a co-solvent system. For a highly polar compound, you might dissolve it in a good solvent (like ethanol or acetone) and then add a poor solvent (like water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid, then allow it to cool slowly.
Q: The yield of my recrystallized this compound derivative is very low. How can I improve it?
A: A low yield can result from several factors.
-
Possible Cause 1: Too much solvent was used. An excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures.
-
Solution: You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.[7]
-
-
Possible Cause 2: The cooling process was too fast. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
Solution: Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[8]
-
-
Possible Cause 3: Premature crystallization during hot filtration.
-
Solution: Use a heated filter funnel and pre-heat your glassware with hot solvent to prevent the product from crystallizing on the filter paper.[9]
-
The following flowchart outlines a troubleshooting process for common recrystallization issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Stability of Tetronic Acid and Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Tetronic acid and its derivatives under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: this compound is a γ-lactone with the molecular formula C₄H₄O₃.[1] It exists in equilibrium between its keto and enol tautomers.[1] The stability of the this compound core is a critical consideration in research and drug development because its γ-lactone ring is susceptible to degradation, which can lead to loss of biological activity and the formation of impurities. Many natural products, including ascorbic acid (vitamin C), possess this structural motif.[1]
Q2: What are the primary degradation pathways for this compound?
A: The primary degradation pathway for this compound and other γ-lactones is hydrolysis. This involves the cleavage of the ester bond in the lactone ring by water, leading to the formation of the corresponding open-chain γ-hydroxy carboxylic acid. This reaction can be catalyzed by both acids and bases. Other potential degradation pathways include oxidation and photodegradation, particularly for derivatives with photosensitive functional groups.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A: The stability of the this compound lactone ring is highly dependent on the pH of the aqueous solution.
-
Neutral Conditions (pH ~7): Hydrolysis occurs, but at a relatively slow rate. Over extended periods, especially at elevated temperatures, significant degradation to the open-chain form can be observed.
-
Acidic Conditions (pH < 7): Acid catalyzes the hydrolysis of the lactone ring, leading to an equilibrium between the lactone and the open-chain 4-hydroxyacetoacetic acid.
-
Basic Conditions (pH > 7): Base-catalyzed hydrolysis is typically much faster than acid-catalyzed or neutral hydrolysis. In the presence of strong bases, this compound is rapidly converted to the salt of its corresponding γ-hydroxy carboxylic acid.[2]
Q4: What is the impact of temperature on the stability of this compound?
A: Increased temperature accelerates the rate of all chemical degradation pathways, including hydrolysis. For long-term storage of this compound solutions, it is recommended to use low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) to minimize degradation. In its solid, crystalline form, this compound is more stable, but decomposition can still occur at its melting point (141–143 °C).[1]
Q5: Is this compound sensitive to light?
A: While the core this compound structure is not strongly chromophoric in the visible spectrum, it and its derivatives can be susceptible to photodegradation, especially upon exposure to UV light. It is a standard practice in stability testing to evaluate the photostability of a compound. To minimize the risk of photodegradation, it is recommended to store this compound and its solutions in amber vials or otherwise protected from light.
Q6: Are there any incompatibilities I should be aware of when working with this compound?
A: Yes, this compound is incompatible with strong oxidizing agents and strong bases (alkalis).[3][4] Reactions with strong bases will rapidly open the lactone ring. Strong oxidizing agents can lead to the formation of various oxidation byproducts.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in a multi-day cell-based assay. | Degradation of this compound in the aqueous cell culture medium (hydrolysis). | Prepare fresh stock solutions in an anhydrous solvent like DMSO. Add the compound to the cell culture medium immediately before the experiment. For longer experiments, consider replenishing the compound at regular intervals. |
| Appearance of a new, more polar peak in HPLC analysis after storing the compound in an aqueous buffer. | Hydrolysis of the lactone ring to the more polar γ-hydroxy carboxylic acid. | Confirm the identity of the new peak by mass spectrometry (expecting an increase of 18 Da, corresponding to the addition of a water molecule). To prevent this, prepare fresh solutions or store them in anhydrous organic solvents at low temperatures. |
| Discoloration or change in the physical appearance of the solid compound. | Potential degradation due to exposure to light, heat, or humidity. | Store the solid compound in a tightly sealed container, in a cool, dark, and dry place. It is advisable to re-analyze the purity of the compound if any visual changes are observed. |
| Inconsistent results between experimental batches. | Degradation of the stock solution over time. | Always prepare fresh stock solutions for each set of experiments. If a stock solution must be reused, it should be stored under appropriate conditions (anhydrous, low temperature, protected from light) and its purity should be re-verified by HPLC before use. |
Quantitative Stability Data
The following table summarizes the stability of γ-butyrolactone (GBL), a close structural analog of this compound, under different pH conditions. This data can be used as a general guideline for the expected stability of the this compound lactone ring.
| Condition | Stability Profile | Primary Degradation Product |
| Neutral Aqueous Solution (pH ~7) | Slow hydrolysis occurs, reaching equilibrium over an extended period (days to weeks at room temperature).[5] | γ-Hydroxybutyric acid (GHB) |
| Acidic Aqueous Solution (e.g., 0.1 M HCl) | Acid-catalyzed hydrolysis leads to an equilibrium between the lactone and the open-chain acid.[3] | 4-Hydroxyvaleric acid (for γ-valerolactone)[3] |
| Basic Aqueous Solution (e.g., 0.1 M NaOH) | Rapid hydrolysis of the lactone ring.[2] | Sodium salt of γ-hydroxybutyric acid |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 105 °C in a hot air oven for 24 hours. Also, reflux a solution of the compound at 60 °C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., a combination of UV and visible light) for a specified duration.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to quantify this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 210 nm is likely to be suitable.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Reversible hydrolysis of the this compound lactone ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of alkaline hydrolysis of lactones: dipolar aprotic versus protic solvent effects as a diagnostic tool - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. academic.oup.com [academic.oup.com]
- 5. Spontaneous formation of γ-hydroxybutyric acid from γ-butyrolactone in tap water solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Tetronic Acid Alkylation
Welcome to the technical support center for the alkylation of Tetronic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites on this compound for alkylation?
This compound, also known as 4-hydroxy-2(5H)-furanone, possesses two primary nucleophilic sites: the enolate carbon at the C3 position (α-carbon) and the oxygen of the hydroxyl group at the C4 position.[1] This leads to the possibility of both C-alkylation and O-alkylation. The desired product in many synthetic applications is the C-alkylated derivative.
Q2: What factors influence whether C-alkylation or O-alkylation occurs?
The regioselectivity of this compound alkylation is a critical aspect to control. Several factors determine the ratio of C- to O-alkylated products, including the choice of base, solvent, counter-ion, and the nature of the alkylating agent. Generally, "harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles favor C-alkylation.
Q3: Which bases are commonly used for the deprotonation of this compound?
The acidity of the α-hydrogen in β-keto esters like this compound allows for the use of a variety of bases. Common choices include alkali metal hydrides (e.g., sodium hydride), alkali metal amides (e.g., lithium diisopropylamide - LDA), and alkali metal carbonates (e.g., potassium carbonate). The choice of base can influence the selectivity of the alkylation.
Q4: Can di-alkylation occur, and how can it be minimized?
Yes, if the initially formed mono-C-alkylated product still possesses an acidic proton at the C3 position, a second alkylation can occur, leading to a di-alkylated product. To minimize this, one can use a stoichiometric amount of the base and alkylating agent relative to the this compound. Additionally, carefully controlling the reaction time and temperature can help prevent over-alkylation.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired C-Alkylated Product
Q5: I am not observing any product formation, or the yield is very low. What are the potential causes?
Several factors could contribute to a low or negligible yield. Consider the following troubleshooting steps:
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Base Strength and Activity: Ensure the base you are using is sufficiently strong to deprotonate the this compound and that it has not degraded due to improper storage. For instance, sodium hydride can become inactive if exposed to moisture.
-
Reagent Purity: Impurities in the starting material, solvent, or alkylating agent can interfere with the reaction. Ensure all reagents are of appropriate purity and that the solvent is anhydrous, as water can quench the enolate.
-
Reaction Temperature: Some alkylations require specific temperature control. For highly reactive alkylating agents, low temperatures (e.g., -78 °C) may be necessary to prevent side reactions, while less reactive agents might require elevated temperatures to proceed at a reasonable rate.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Issue 2: Predominance of the O-Alkylated Side Product
Q6: My main product is the O-alkylated isomer instead of the desired C-alkylated compound. How can I improve the C-alkylation selectivity?
The competition between C- and O-alkylation is a common challenge. The following strategies can be employed to favor C-alkylation:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can leave the enolate more "naked" and reactive, which can sometimes favor O-alkylation. In contrast, polar protic solvents can solvate the oxygen atom of the enolate through hydrogen bonding, sterically hindering O-alkylation and thus promoting C-alkylation. Non-polar solvents may also favor C-alkylation.
-
Counter-ion Effect: The nature of the cation associated with the enolate plays a role. Lithium enolates, for example, tend to be more covalent and can favor C-alkylation.
-
Alkylating Agent: As a general rule based on Hard-Soft Acid-Base (HSAB) theory, "softer" electrophiles (e.g., alkyl iodides and bromides) are more likely to react at the "softer" carbon nucleophile, leading to C-alkylation. "Harder" electrophiles (e.g., alkyl chlorides, tosylates) may preferentially react with the "harder" oxygen nucleophile, resulting in O-alkylation.
Issue 3: Formation of Di-alkylated and Other Byproducts
Q7: I am observing a significant amount of di-alkylated product in my reaction mixture. How can I obtain the mono-alkylated product selectively?
The formation of di-alkylated products arises from the deprotonation and subsequent alkylation of the mono-alkylated product. To favor mono-alkylation:
-
Stoichiometry: Use a slight excess (around 1.1 equivalents) of the base and a stoichiometric amount (1.0 equivalent) of the alkylating agent relative to the this compound.
-
Slow Addition: Add the alkylating agent slowly to the solution of the enolate at a controlled temperature. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.
-
Temperature Control: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity for the mono-alkylated product.
Data Presentation
The following tables summarize the general effects of various reaction parameters on the outcome of this compound alkylation.
Table 1: Influence of Base and Solvent on Alkylation
| Base | Solvent | Typical Outcome |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Generally effective for enolate formation. |
| Potassium Carbonate (K₂CO₃) | Acetone or DMF | A weaker base, often used for more acidic substrates. Can be effective and is easier to handle than NaH. |
| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | A strong, non-nucleophilic base, useful for complete and rapid enolate formation, often at low temperatures. |
Table 2: Effect of Alkylating Agent on C- vs. O-Alkylation
| Alkylating Agent (R-X) | Expected Major Product | Rationale (HSAB Theory) |
| R-I | C-Alkylation | Iodide is a soft leaving group, making the alkyl iodide a soft electrophile. |
| R-Br | C-Alkylation | Bromide is a relatively soft leaving group. |
| R-Cl | Mixture of C- and O-Alkylation | Chloride is a harder leaving group than bromide or iodide. |
| R-OTs | O-Alkylation | Tosylate is a hard leaving group, making the alkyl tosylate a hard electrophile. |
Experimental Protocols
General Protocol for C-Alkylation of this compound
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
1. Reagents and Materials:
-
This compound (1.0 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Alkylating agent (e.g., alkyl iodide, 1.05 eq)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
2. Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Add the base (e.g., NaH) to the solvent and cool the suspension to 0 °C in an ice bath.
-
Dissolve the this compound in a minimal amount of anhydrous solvent and add it dropwise to the stirred suspension of the base.
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases (if using NaH).
-
Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight, and the temperature may need to be adjusted depending on the reactivity of the alkylating agent.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of the quenching solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the extraction solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Experimental Workflow for this compound Alkylation
Caption: General workflow for the C-alkylation of this compound.
Troubleshooting Decision Tree for this compound Alkylation
Caption: Decision tree for troubleshooting common issues in this compound alkylation.
References
Technical Support Center: Overcoming Challenges in Tetronic Acid Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetronic acid and its precursors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and derivatization, particularly concerning the low reactivity of this compound precursors.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound precursors exhibit low reactivity in acylation reactions?
A1: The low reactivity of this compound in acylation reactions stems from its electronic properties and tautomeric equilibrium. This compound exists in keto and enol forms, with the enol form being more stable.[1] This stability reduces the nucleophilicity of the C3 carbon, making direct acylation challenging. Additionally, the acidity of the enolic hydroxyl group can lead to O-acylation as a competing side reaction.
Q2: What are the common side reactions to watch out for during the alkylation of this compound?
A2: A primary challenge in the alkylation of this compound is controlling regioselectivity. Both C-alkylation at the C3 position and O-alkylation at the C4 hydroxyl group can occur. The reaction conditions, including the choice of base, solvent, and electrophile, significantly influence the ratio of C- versus O-alkylated products.[1] In some cases, dialkylation at the C3 position can also be observed, especially with highly reactive alkylating agents.[1]
Q3: How can I improve the yield and regioselectivity of my this compound derivatization?
A3: To enhance yield and regioselectivity, consider the following strategies:
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Catalyst Selection: Employing appropriate catalysts can significantly improve reaction outcomes. For instance, DCC/DMAP is effective for C-acylations, while palladium catalysts are used for C-C bond-forming reactions like allylation and arylation.[1]
-
Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial. Microwave-assisted synthesis and solvent-free grinding methods have been reported to improve yields and reduce reaction times in some cases.[1][2]
-
Protecting Groups: In multi-step syntheses, using protecting groups for the hydroxyl function can prevent O-alkylation and direct the reaction towards the desired C3-functionalization.
-
Choice of Precursor: The reactivity can be influenced by the substituents already present on the this compound ring.
Troubleshooting Guides
Issue 1: Low Yield in C-Acylation of this compound
| Symptom | Possible Cause | Suggested Solution |
| No or minimal product formation. | Insufficient activation of the carboxylic acid or this compound. | Use a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[1] |
| Competing O-acylation. | Optimize reaction conditions (e.g., lower temperature) to favor C-acylation. Consider using a base that promotes C-acylation. | |
| Steric hindrance from bulky substrates. | Increase reaction time and/or temperature. Consider a more potent activating agent. | |
| Low yield with starting material recovery. | Incomplete reaction. | Increase the molar ratio of the acylating agent and coupling reagents. Extend the reaction time. |
Issue 2: Poor Regioselectivity in Alkylation (C- vs. O-Alkylation)
| Symptom | Possible Cause | Suggested Solution |
| A mixture of C- and O-alkylated products is obtained. | Reaction conditions favor both pathways. | Modify the base and solvent system. For instance, using a non-polar solvent and a hindered base may favor C-alkylation. The use of DBU as a base with a palladium catalyst has been shown to be effective for C-allylation.[1] |
| Hard vs. Soft Nucleophile/Electrophile mismatch. | According to Hard and Soft Acids and Bases (HSAB) theory, the oxygen of the enolate is a "hard" nucleophilic center, while the C3 carbon is a "soft" center. Using a "soft" electrophile will favor C-alkylation. | |
| Predominance of O-alkylated product. | The thermodynamic product is favored. | Employ kinetic control by running the reaction at a lower temperature. |
Data Summary
Table 1: Comparison of Catalysts for C-C Bond Formation with this compound
| Reaction Type | Catalyst/Reagent | Substrate(s) | Solvent | Yield (%) | Reference |
| C-Alkylation | L-Proline (5 mol%) | Benzaldehyde, Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Dichloromethane | - | [1] |
| C-Allylation | Palladium catalyst | Cinnamyl alcohol | Water | - | [1] |
| C-Allylation | DBU, Pd(acac)₂, PPh₃ | Cinnamyl acetate | Tetrahydrofuran | 38 | [1] |
| C-Arylation | PdCl₂ | Arylboronic acid | Tetrahydrofuran | Good | [1] |
| Multicomponent | InCl₃ (10 mol%) | Aldehydes, Pyrrolidine, Dimedone | Solvent-free | High | [2] |
| Multicomponent | Glycine | Aldehydes, Malononitrile | Water | Excellent | [2] |
Experimental Protocols
Protocol 1: C-Acylation of this compound using DCC/DMAP
This protocol is adapted from methodologies reported for the C-acylation of this compound.[1]
Materials:
-
This compound
-
Aliphatic carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1 equivalent) and the aliphatic carboxylic acid (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed C-Allylation of this compound
This protocol is based on the palladium-catalyzed allylation of this compound with cinnamyl acetate.[1]
Materials:
-
This compound
-
Cinnamyl acetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous THF, add DBU (1.2 equivalents) at room temperature under an inert atmosphere.
-
In a separate flask, prepare the palladium catalyst by dissolving Pd(acac)₂ (0.05 equivalents) and PPh₃ (0.2 equivalents) in anhydrous THF.
-
Add the catalyst solution to the reaction mixture.
-
Add cinnamyl acetate (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After completion (typically 4-8 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
References
Technical Support Center: Troubleshooting Tetronic Acid Crystallization
Welcome to the technical support center for Tetronic acid crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
A1: this compound is soluble in a range of polar solvents. Published data indicates its solubility in water, dimethyl sulfoxide (DMSO), acetonitrile, and various alcohols.[1] For industrial processes, acetic acid has been used as a primary solvent, followed by the addition of a "poor solvent" such as ethyl acetate or toluene to induce crystallization.[2][3] The choice of solvent will depend on the specific requirements of your experiment, including desired crystal size, purity, and yield.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common crystallization problem. This can occur if the solution is too supersaturated or if the temperature of the solution is above the melting point of the impure compound. To address this, you can try the following:
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Increase the solvent volume: Add more of the hot solvent to decrease the supersaturation level.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Use a co-solvent system: Introduce a miscible "poor" solvent dropwise to the solution at a slightly elevated temperature to gently induce crystallization.
Q3: I am getting very fine needles or small crystals. How can I grow larger crystals?
A3: The formation of small crystals is often due to rapid nucleation. To encourage the growth of larger crystals, consider the following:
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Reduce the rate of supersaturation: This can be achieved by slowing down the cooling rate or by using a vapor diffusion setup where the anti-solvent slowly diffuses into the solution.
-
Minimize nucleation sites: Ensure your crystallization vessel is scrupulously clean, as dust or scratches can act as nucleation points.
-
Use a lower concentration of the solute: Starting with a less concentrated solution can favor the growth of existing crystals over the formation of new nuclei.
Q4: How can I improve the purity of my this compound crystals?
A4: The purity of the final crystalline product is paramount. To enhance purity:
-
Perform a hot filtration: If there are insoluble impurities in your hot solution, a hot gravity filtration step can remove them before cooling.
-
Wash the crystals: After filtration, wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.
-
Recrystallize multiple times: For highly impure samples, a second recrystallization can significantly improve purity, although some product loss is expected.
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound crystallization in a question-and-answer format.
Problem: No crystals are forming, even after cooling.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Solution is too dilute. | Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again. |
| Supersaturation has not been reached. | If using a co-solvent system, add more of the "poor" solvent. If cooling, try cooling to a lower temperature (e.g., in a freezer). |
| Inhibition of nucleation. | Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure this compound if available. |
Problem: The crystallized product has a low melting point or a broad melting range.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inclusion of impurities in the crystal lattice. | Impurities can disrupt the crystal lattice, leading to a lower and broader melting point. A slower crystallization process can help to exclude impurities. Consider a second recrystallization. Common impurities in this compound synthesis can include unreacted α-hydroxy acids.[4] |
| Presence of residual solvent. | Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent molecules. |
| Formation of a different polymorph. | Different crystalline forms (polymorphs) of a compound can have different melting points. Characterize your crystals using techniques like DSC or XRD to investigate this possibility. |
Problem: The color of the crystals is off-white or yellow.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of colored impurities. | If the impurities are soluble in the crystallization solvent, they may be removed by recrystallization. For stubborn colored impurities, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. |
| Degradation of this compound. | This compound can be sensitive to high temperatures and strong bases or oxidizing agents.[1] Ensure that the heating during dissolution is not prolonged and that the pH of the solution is controlled. |
Experimental Protocols
1. Laboratory Scale Recrystallization of this compound (Single Solvent)
This protocol is a general guideline and may need to be optimized for your specific sample and purity requirements.
-
Solvent Selection: Based on solubility data, ethanol or water are good starting points for a single-solvent recrystallization.
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Add more hot solvent dropwise until all the this compound has just dissolved. Avoid adding a large excess of solvent.
-
If the solution contains visible impurities, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
2. Industrial Crystallization Protocol (Co-solvent System) - Adapted from Patent Literature
This method is based on a patented industrial process and is suitable for larger quantities.[2][3]
-
Solvents: Acetic acid (good solvent) and ethyl acetate or toluene (poor solvents).
-
Procedure:
-
Dissolve the crude this compound in acetic acid.
-
If necessary, concentrate the solution by distilling off a portion of the acetic acid.
-
Slowly add the poor solvent (e.g., ethyl acetate) dropwise to the stirred solution at room temperature.
-
Continue stirring for a period (e.g., 2 hours) to allow for complete crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the poor solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: General Solubility of this compound
| Solvent | Solubility |
| Water | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetonitrile | Soluble[1] |
| Alcohols (e.g., Ethanol, Methanol) | Soluble[1] |
| Acetic Acid | Good solvent for crystallization[2][3] |
| Ethyl Acetate | Poor solvent for crystallization[2][3] |
| Toluene | Poor solvent for crystallization[2] |
Visualizations
Caption: A workflow diagram for troubleshooting common this compound crystallization issues.
Caption: A general experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Storage and Handling of Tetronic Acid
This technical support center provides guidance on the proper storage and handling of Tetronic acid to minimize degradation and ensure the integrity of your research materials. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of solid this compound (yellowing or browning) | 1. Oxidation: Exposure to air, especially in the presence of light or metal contaminants. 2. Thermal Stress: Storage at elevated temperatures. 3. Contamination: Presence of impurities that catalyze degradation. | 1. Store this compound under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure storage is at the recommended low temperature (2-8°C) and away from heat sources. 3. Use high-purity this compound and avoid introducing contaminants during handling. |
| Reduced potency or unexpected experimental results | 1. Hydrolysis: Exposure to moisture, leading to ring-opening of the lactone. 2. Photodegradation: Exposure to UV or visible light. 3. Incompatible Storage Materials: Leaching of plasticizers or other reactive species from the container. | 1. Store in a desiccator or with a desiccant to maintain a dry environment. Keep containers tightly sealed. 2. Store in amber or opaque containers to protect from light. 3. Use recommended storage containers such as borosilicate glass or chemically resistant polymers (e.g., PTFE). |
| Clumping or caking of the powder | Hygroscopicity: Absorption of moisture from the atmosphere. | Store in a tightly sealed container in a desiccator. If clumping occurs, gently break up the aggregates before use, ensuring the material has not significantly degraded by performing an analytical check if possible. |
| Inconsistent analytical results (e.g., extra peaks in HPLC) | Degradation: Formation of degradation products due to improper storage or handling. | 1. Review storage conditions and handling procedures. 2. Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, this compound should be stored in a cool, dry, and dark place. The recommended temperature is 2-8°C.[1] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.
Q2: How sensitive is this compound to light?
A2: While specific photostability data for this compound is not extensively available, compounds with similar structures can be susceptible to photodegradation. Therefore, it is recommended to protect this compound from light by storing it in amber or opaque containers.
Q3: What are the signs of this compound degradation?
A3: Visual signs of degradation can include a change in color from white/off-white to yellow or brown, and a change in the physical state, such as clumping. Chemical degradation can be detected by analytical techniques like HPLC, where a decrease in the main peak area and the appearance of new peaks corresponding to degradation products would be observed.
Q4: What materials should be avoided for storing this compound?
A4: this compound is incompatible with strong oxidizing agents and strong acids.[2] Contact with these substances can lead to rapid degradation. It is also advisable to avoid storage containers made from materials that may leach impurities or are not chemically resistant to organic acids.
Q5: Can I store solutions of this compound?
A5: Solutions of this compound are generally less stable than the solid form and are prone to hydrolysis, especially at non-neutral pH. If you need to store solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store at 2-8°C in a tightly sealed, light-protected container and use as soon as possible. The stability in various solvents should be experimentally determined.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | To minimize thermal degradation. |
| Atmosphere | Inert gas (Argon, Nitrogen) | To prevent oxidation. |
| Light | Protect from light (Amber/Opaque container) | To prevent photodegradation. |
| Humidity | Dry (use of desiccants recommended) | To prevent hydrolysis. |
| Container | Tightly sealed | To prevent exposure to air and moisture. |
Table 2: Chemical Compatibility of Recommended Storage Materials with Organic Acids (General Guidance)
| Material | Compatibility with Organic Acids | Notes |
| Borosilicate Glass | Excellent | Highly resistant to most chemicals, including organic acids.[3][4][5] |
| High-Density Polyethylene (HDPE) | Good to Excellent | Good resistance to many organic acids at room temperature.[6][7][8][9][10] |
| Polypropylene (PP) | Good to Excellent | Good resistance to non-oxidizing acids.[11][12][13][14] |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to a wide range of chemicals, including most acids.[15] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound. This is a crucial step in developing a stability-indicating analytical method.
1. Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to generate potential degradation products.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a photodiode array (PDA) detector
-
Photostability chamber
-
Oven
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a suitable concentration with mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a suitable concentration with mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a suitable concentration with mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a small amount of solid this compound in an oven at 60°C for 24 hours.
-
Dissolve the stressed solid in methanol to prepare a 1 mg/mL solution.
-
Dilute to a suitable concentration with mobile phase and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound (1 mg/mL in methanol) and a thin layer of solid this compound to light in a photostability chamber (ICH Q1B conditions).
-
Analyze the samples at appropriate time points by HPLC.
-
-
Control Sample: A solution of this compound prepared at the same concentration and stored under normal conditions should be analyzed alongside the stressed samples.
4. Analysis: Analyze all samples by a suitable HPLC method. The use of a PDA detector will help in assessing peak purity and identifying the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method capable of separating this compound from its potential degradation products.
1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.
2. Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
This compound reference standard.
-
Forced degradation samples (from Protocol 1).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid or other suitable buffer components.
-
Water (HPLC grade).
3. Method Development Strategy:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using the PDA detector.
-
Initial Chromatographic Conditions:
-
Mobile Phase: Start with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% phosphoric acid (to suppress ionization).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Optimization:
-
Inject the control and stressed samples.
-
Adjust the gradient profile, mobile phase composition (e.g., pH, organic modifier), and other parameters to achieve adequate separation between the this compound peak and any degradation product peaks.
-
The goal is to achieve a resolution (Rs) of >1.5 between all peaks of interest.
-
-
Method Validation (ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for ensuring this compound stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC method for tetracycline-related USP monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [precision.fda.gov]
- 6. A Guide to Chemical Compatibility & Plastic Suitability [valencylab.com]
- 7. hcs-lab.com [hcs-lab.com]
- 8. This compound | Thermo Fisher Scientific [thermofisher.com]
- 9. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 10. parchem.com [parchem.com]
- 11. dwk.com [dwk.com]
- 12. What is this compound?_Chemicalbook [chemicalbook.com]
- 13. pharmtech.com [pharmtech.com]
- 14. This compound - Mycotoxin Database [mycocentral.eu]
- 15. guidechem.com [guidechem.com]
Technical Support Center: Efficient Tetronic Acid Synthesis
Welcome to the technical support center for catalyst selection and troubleshooting in Tetronic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound and its derivatives?
A1: Several catalytic methods are employed for this compound synthesis, primarily revolving around the formation of the characteristic γ-butyrolactone ring. The most prevalent methods include:
-
Dieckmann Cyclization: An intramolecular Claisen condensation of a diester, typically catalyzed by a strong base like potassium tert-butoxide, to form a β-keto ester which then tautomerizes to the this compound core.[1][2]
-
Knoevenagel Condensation followed by Michael Addition: This approach often involves the reaction of this compound with aldehydes, which can be catalyzed by bases or organocatalysts like L-proline.[3][4] This can be part of a cascade or multicomponent reaction to build molecular complexity.[5]
-
Palladium-Catalyzed Reactions: Palladium catalysts are used for various transformations in this compound synthesis, including cross-coupling and acylation reactions to introduce substituents onto the this compound scaffold.[6]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis to produce complex this compound derivatives. Catalysts for MCRs can vary and include L-proline and Indium(III) chloride (InCl₃).[3][7]
Q2: How do I choose the right catalyst for my specific this compound synthesis?
A2: Catalyst selection depends on the synthetic route and the desired substitution pattern of the this compound derivative.
-
For intramolecular cyclizations like the Dieckmann condensation, strong, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are often the catalysts of choice.[1]
-
For multicomponent reactions involving aldehydes, organocatalysts like L-proline are effective and offer a greener alternative.[3] Lewis acids such as InCl₃ are also utilized, particularly in reactions involving imines or for promoting specific bond formations.[3][8]
-
For functionalization of the this compound ring , such as C-C bond formation, palladium catalysts are frequently employed.[6] The choice of palladium precursor and ligands is crucial and depends on the specific coupling partners.
Q3: What are the typical yields I can expect for this compound synthesis?
A3: Yields can vary significantly based on the chosen synthetic method, catalyst, and substrate.
-
One-pot syntheses utilizing Dieckmann cyclization with potassium tert-butoxide have been reported to achieve yields of up to 90%.[9]
-
Multicomponent reactions catalyzed by L-proline can also provide high yields, often in the range of 82-93%.[3]
-
Palladium-catalyzed reactions can be high-yielding, but are often sensitive to reaction conditions and substrate purity.[6]
The following table summarizes catalyst performance in various this compound synthesis methods based on reported data:
| Catalyst | Reaction Type | Substrates | Solvent | Temperature | Yield (%) | Reference |
| Potassium tert-butoxide | Tandem Transesterification/Dieckmann Cyclization | Methyl arylacetates and methyl hydroxyacetates | DMF | Room Temperature | up to 90 | [9] |
| L-proline (20 mol%) | Multicomponent Reaction | This compound, substituted anilines, malononitrile, and substituted benzaldehydes | EtOH/H₂O | 90 °C | 82-93 | [3] |
| InCl₃ (10 mol%) | Multicomponent Reaction | This compound, pyrrolidine, substituted aldehydes, and dimedone | Solvent-free | - | - | [3] |
| Palladium(II) dichloride | Cross-coupling Reaction | This compound and arylboronic acids | THF | 60 °C | Good | [6] |
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am getting a very low yield or no desired this compound product. What are the common causes and how can I troubleshoot this?
A: Low yield is a frequent issue and can stem from several factors related to reagents, reaction conditions, and catalyst activity.
Troubleshooting Steps:
-
Reagent Quality and Purity:
-
Solvent Purity: Ensure solvents are anhydrous, especially for reactions involving strong bases like potassium tert-butoxide, which is highly sensitive to moisture.[10]
-
Starting Material Integrity: Verify the purity of your starting materials. Impurities can lead to side reactions or inhibit the catalyst. For instance, aldehydes used in Knoevenagel condensations should be free of corresponding carboxylic acids.
-
-
Catalyst Activity and Handling:
-
Base Strength and Steric Hindrance (for Dieckmann Cyclization): If the Dieckmann cyclization is failing, the base may not be strong enough to efficiently deprotonate the α-carbon.[1] Consider switching to a stronger, sterically hindered base like potassium tert-butoxide or lithium diisopropylamide (LDA).
-
Catalyst Deactivation: Palladium catalysts can deactivate through reduction to Pd(0) nanoparticles, especially in the presence of bases like triethylamine.[11][12] If using a palladium catalyst, consider adding an oxidant or modifying the reaction conditions to prevent reduction. For other catalysts, ensure they are handled under the recommended atmosphere (e.g., inert gas for air-sensitive catalysts).
-
-
Reaction Conditions:
-
Temperature Control: Many reactions in this compound synthesis are temperature-sensitive. For Dieckmann cyclizations, the temperature needs to be controlled to avoid side reactions.[1] For L-proline catalyzed reactions, optimizing the temperature can significantly impact the yield.[13]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.
-
Concentration (High Dilution for Intramolecular Reactions): For intramolecular reactions like the Dieckmann cyclization, high dilution conditions can favor the desired ring-closing reaction over intermolecular polymerization.[1]
-
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products. How can I identify and minimize them?
A: Side product formation is often due to competing reaction pathways or subsequent reactions of the desired product.
Common Side Products and Solutions:
-
Polymeric Materials (in Dieckmann Cyclization): Intermolecular condensation can compete with the intramolecular Dieckmann cyclization, leading to polymers.
-
Solution: Employ high-dilution conditions by slowly adding the substrate to the base solution to favor the intramolecular pathway.[1]
-
-
Michael Adducts and Dehydrodimers (in Knoevenagel Condensation): In Knoevenagel condensations involving this compound and aldehydes, the initial product can undergo further Michael addition with another equivalent of this compound, or this compound can form a dehydrodimer.[5]
-
Solution: Carefully control the stoichiometry of the reactants. Adjusting the reaction temperature can also influence the selectivity, with lower temperatures often favoring the desired Knoevenagel product.[5]
-
-
Self-Condensation of Aldehydes/Ketones: In base-catalyzed reactions, the carbonyl compound can undergo self-condensation.
-
Solution: Use a non-nucleophilic, sterically hindered base. The choice of a weaker base, if sufficient for the desired reaction, can also minimize self-condensation.[4]
-
Visualizing Competing Pathways in this compound Synthesis
Caption: Competing reaction pathways in Dieckmann cyclization.
Issue 3: Catalyst Deactivation
Q: My reaction starts well but then slows down or stops completely. Could my catalyst be deactivating?
A: Yes, catalyst deactivation is a common problem, especially with transition metal catalysts like palladium.
Mechanisms and Mitigation of Catalyst Deactivation:
-
Poisoning: Impurities in the starting materials or solvents (e.g., sulfur compounds) can irreversibly bind to the active sites of the catalyst.[14]
-
Mitigation: Ensure high purity of all reagents and solvents. Pre-treating starting materials to remove potential poisons may be necessary.
-
-
Sintering: At high temperatures, small metal catalyst particles can aggregate into larger, less active particles.[14]
-
Mitigation: Operate at the lowest effective temperature. The choice of support material for heterogeneous catalysts can also influence their thermal stability.
-
-
Leaching: The active metal can dissolve from the support into the reaction medium, leading to a loss of catalytic activity for heterogeneous catalysts.
-
Mitigation: Choose a robust support material and solvent system that minimizes metal leaching.
-
-
Reduction of Active Species (for Pd(II) catalysts): As mentioned, Pd(II) catalysts can be reduced to less active Pd(0).[11][12]
-
Mitigation: The addition of a mild oxidant can sometimes regenerate the active Pd(II) species. Alternatively, modifying the ligand environment around the palladium center can improve its stability.[11]
-
Experimental Workflow for Catalyst Recycling and Reactivation
Caption: General workflow for recycling a heterogeneous catalyst.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Aryl Tetronic Acids via Dieckmann Cyclization
This protocol is adapted from the work of Mallinger, Le Gall, and Mioskowski (2008).[9]
Materials:
-
Methyl arylacetate (1.0 equiv)
-
Methyl hydroxyacetate (1.1 equiv)
-
Potassium tert-butoxide (2.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide.
-
Add anhydrous DMF to the flask and stir the suspension at room temperature.
-
In a separate flask, prepare a solution of the methyl arylacetate and methyl hydroxyacetate in anhydrous DMF.
-
Slowly add the ester solution to the potassium tert-butoxide suspension at room temperature over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl this compound.
Protocol 2: L-proline Catalyzed Multicomponent Synthesis of this compound Derivatives
This protocol is a general representation based on multicomponent reactions described in the literature.[3]
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline (1.0 equiv)
-
Substituted benzaldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
L-proline (0.2 equiv)
-
Ethanol/Water (1:1 mixture)
Procedure:
-
In a round-bottom flask, combine this compound, the substituted aniline, the substituted benzaldehyde, malononitrile, and L-proline.
-
Add the ethanol/water (1:1) solvent mixture.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Recent advances in the multicomponent synthesis of heterocycles using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Electrochemically induced cascade Knoevenagel–Michael reactions of this compound and aldehydes: synthesis of methylenebistetronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advancements in this compound chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of Tetronic Acids from Esters [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. diva-portal.org [diva-portal.org]
- 12. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Bioactive Potential: A Comparative Guide to Tetronic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is relentless. Among the myriad of molecular scaffolds, Tetronic acid and its derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of various this compound derivatives, supported by experimental data and detailed methodologies, to aid in the exploration of their therapeutic potential.
Tetronic acids, also known as 4-hydroxy-2(5H)-furanones, are five-membered heterocyclic compounds that serve as a core structural motif in numerous natural products.[1] Their derivatives have demonstrated a remarkable range of bioactivities, including antimicrobial, antioxidant, and anticancer properties.[2][3][4] This variability in biological function is largely attributed to the diverse array of substituents that can be attached to the this compound core, influencing the molecule's overall physicochemical properties and its interaction with biological targets.
Comparative Bioactivity of this compound Derivatives
To facilitate a clear comparison, the following table summarizes the quantitative bioactivity data for a selection of this compound derivatives from various studies. The data presented includes Minimum Inhibitory Concentrations (MIC) for antimicrobial activity, IC50 values for anticancer (cytotoxic) activity, and radical scavenging activity for antioxidant potential.
| Derivative Class | Specific Derivative(s) | Bioactivity | Organism/Cell Line | Quantitative Data (MIC/IC50) | Reference(s) |
| Antimicrobial | |||||
| Gregatins | Gregatin A, B, D and new derivatives | Antibacterial | Gram-positive and Gram-negative bacteria | Not specified in abstract | [2] |
| Agglomerins | Agglomerins A–D | Antibacterial | Anaerobic and some aerobic bacteria | MIC: 0.78–25 µg/mL | [3] |
| Abyssomicins | Abyssomicin C | Antibacterial | Mycobacterium tuberculosis, Gram-positive bacteria | Not specified in abstract | [3] |
| Anticancer | |||||
| RK-682 Analogues | Synthetic derivatives | VHR and Cdc25B phosphatase inhibition | (Enzymatic assay) | IC50: 4–40 µM (VHR), 0.38–35 µM (Cdc25B) | [3] |
| 3-acyl-5-hydroxymethyl tetronic acids | Synthetic derivatives | HIV-protease inhibition | (Enzymatic assay) | IC50 in the 100 µM range | [3] |
| Antioxidant | |||||
| Phenolic Acid Derivatives | Various synthetic derivatives | Radical Scavenging | DPPH/ABTS radicals | IC50 values vary depending on structure | [5][6] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for the key bioactivity assays cited.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Antimicrobial Susceptibility Testing
Protocol:
-
Preparation of Derivatives: Stock solutions of the this compound derivatives are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (typically 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the derivative that completely inhibits visible growth of the microorganism.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Workflow for MTT Cytotoxicity Assay
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.
Protocol:
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (around 517 nm).
-
Reaction Mixture: Various concentrations of the this compound derivatives are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the maximum wavelength of DPPH.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. While a comprehensive quantitative structure-activity relationship (QSAR) is beyond the scope of this guide, some general trends can be observed from the literature.
Key Structural Features Influencing Bioactivity
For instance, the nature of the acyl group at the C3 position and the substituent at the C5 position of the this compound ring have been shown to significantly impact antimicrobial and anticancer activities. The lipophilicity, electronic effects, and steric hindrance introduced by these substituents can modulate the compound's ability to penetrate cell membranes and interact with specific molecular targets. Further research focusing on systematic modifications of these positions is crucial for developing derivatives with enhanced potency and selectivity.
This guide serves as a starting point for researchers interested in the rich pharmacology of this compound derivatives. The provided data and protocols offer a foundation for further investigation and the rational design of novel therapeutic agents based on this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the field of bioactive tetronates - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00015C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
Tetronic vs. Tetramic Acids: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuances of privileged scaffolds is paramount. Tetronic and tetramic acids, two classes of five-membered heterocyclic compounds, have emerged as versatile starting points for the development of a wide array of therapeutic agents. This guide provides an objective comparison of their performance in drug discovery, supported by experimental data, detailed protocols, and visualizations of their mechanisms and synthetic workflows.
Introduction to Tetronic and Tetramic Acids
Tetronic acids, characterized by a 4-hydroxy-2(5H)-furanone core, and tetramic acids, with a pyrrolidine-2,4-dione ring system, are prevalent in numerous natural products. Their inherent chemical features, including a β-dicarbonyl system capable of tautomerization and metal chelation, contribute to their diverse biological activities.[1] Both scaffolds have been extensively explored in medicinal chemistry, leading to the discovery of compounds with antibacterial, antifungal, antiviral, anticancer, and insecticidal properties.[2][3]
While structurally similar, the presence of an oxygen atom in the tetronic acid ring versus a nitrogen atom in the tetramic acid ring significantly influences their physicochemical properties and biological profiles. This guide will delve into these differences, providing a data-driven comparison to inform scaffold selection in drug discovery programs.
Comparative Biological Activity
Quantitative data on the biological activity of tetronic and tetramic acid derivatives are summarized below. It is important to note that direct comparisons of identically substituted analogs are limited in the literature; however, general trends can be observed.
Anticancer Activity
A key differentiator between the two scaffolds lies in their antiproliferative effects. Studies have shown that tetramic acid derivatives tend to exhibit more potent cytotoxicity against cancer cell lines compared to their identically substituted this compound counterparts.
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Tetramic Acid | 3-Alka-oligoenoyl tetramic acid | Various tumor cell lines | <2.5 | [4] |
| This compound | 3-Alka-oligoenoyl this compound | Various tumor cell lines | Less antiproliferative than tetramic acid analog | [4] |
| This compound | RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid) | Ball-1 (human B cell leukemia) | - | [4] |
Note: A direct IC50 value for the this compound analog in the first comparison was not provided, but the study concluded it was significantly less active.
Antimicrobial Activity
Both tetronic and tetramic acids have yielded potent antimicrobial agents. The data below showcases the Minimum Inhibitory Concentrations (MIC) of representative derivatives against various pathogens.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | Gregatin A | Bacillus subtilis | 3.9 | [5] |
| This compound | Gregatin B | Bacillus subtilis | 7.8 | [5] |
| This compound | Gregatin D | Bacillus subtilis | 15.6 | [5] |
| Tetramic Acid | Equisetin | Staphylococcus aureus (MRSA) | 1 | [6] |
| Tetramic Acid | C12-TA | Bacillus cereus | 53.6 (EC50) | [7] |
| Tetramic Acid | Vancoresmycin-type derivative 14 | Staphylococcus aureus | >128 | [8] |
| Tetramic Acid | Vancoresmycin-type derivative 15 | Staphylococcus aureus | 64 | [8] |
| Tetramic Acid | Vancoresmycin-type derivative 18 | Staphylococcus aureus | 64 | [8] |
Mechanisms of Action
The diverse biological activities of tetronic and tetramic acids stem from their ability to interact with various biological targets. Visualizations of key mechanisms are provided below.
This compound Derivatives: Enzyme Inhibition
Certain this compound derivatives are known to act as enzyme inhibitors. For instance, RK-682 inhibits protein tyrosine phosphatases (PTPases) like CD45 and VHR, which are crucial for cell cycle progression. This inhibition leads to an arrest at the G1 phase of the cell cycle.[4]
Tetramic Acid Derivatives: Diverse Mechanisms
Tetramic acid derivatives exhibit a broader range of known mechanisms. Some, like certain pesticides, inhibit acetyl-CoA carboxylase (ACC), a key enzyme in lipid biosynthesis.[3] Others, particularly those with long acyl chains, can act as protonophores, dissipating the proton motive force across bacterial membranes, leading to cell death.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of key derivatives and for a common biological assay.
Synthesis of Gregatin A (A this compound Derivative)
This multi-step synthesis highlights a common strategy for constructing the this compound core.[9]
-
Wittig Reaction: (E)-pent-2-enal is reacted with 1-(triphenylphosphoranylidene)-2-propanone to yield methyl ketone 10.
-
Nucleophilic Addition: Methyl propiolate is deprotonated with lithium diisopropylamide (LDA), followed by nucleophilic addition to methyl ketone 10 to form tertiary alcohol 8.
-
1,3-Dipolar Cycloaddition: A regioselective intermolecular 1,3-dipolar cycloaddition is performed.
-
Isoxazole Disconnection: A Molybdenum-mediated disconnection of the isoxazole skeleton is carried out.
-
Cascade Reaction: An acid-mediated cascade involving deprotection, enamine hydrolysis, and hemiketalization yields (±)-gregatin A.
Synthesis of Equisetin (A Tetramic Acid Derivative)
The biomimetic synthesis of equisetin involves an intramolecular Diels-Alder reaction and a Dieckmann cyclization.[4][10]
-
Amide Formation: (S)-serine is coupled with an unsaturated fatty acid.
-
Intramolecular Diels-Alder Reaction: The resulting polyenoylamino acid undergoes an intramolecular Diels-Alder reaction to form the decalin core.
-
Dieckmann Cyclization: A Dieckmann cyclization of the intermediate yields the tetramic acid ring of equisetin.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Conclusion
Both tetronic and tetramic acids are undeniably valuable scaffolds in drug discovery, each with its own set of advantages. The available data suggests that tetramic acids may hold a slight edge in the realm of anticancer drug development due to their generally superior cytotoxicity. However, both classes have produced compounds with potent antimicrobial activities through diverse mechanisms of action.
The choice between a tetronic and tetramic acid scaffold will ultimately depend on the specific therapeutic target and desired biological activity. The synthetic accessibility and the potential for diversification of each core structure are also critical considerations for any drug discovery program. Further head-to-head comparisons of structurally analogous derivatives are warranted to provide a more definitive guide for scaffold selection.
References
- 1. Signal Pathways Which Promote Invasion and Metastasis: Critical and Distinct Contributions of Extracellular Signal-Regulated Kinase and Ral-Specific Guanine Exchange Factor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic effects and mechanism of action of the chromogranin A-derived peptide pancreastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Activity of Novel Tetronic Acids
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Tetronic acids, a class of heterocyclic compounds, have garnered considerable interest due to their diverse biological activities, including potent antimicrobial effects. This guide provides an objective comparison of the antimicrobial performance of novel Tetronic acid derivatives against established antibiotics, supported by experimental data and detailed methodologies.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected novel this compound derivatives compared to standard antibiotics against common Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antimicrobial potency.
| Compound/Antibiotic | Target Organism | MIC (µg/mL) | Reference |
| Novel this compound Derivatives | |||
| Gregatin A | Bacillus subtilis | 3.13 | [1] |
| Staphylococcus aureus | 6.25 | [1] | |
| Escherichia coli | 25 | [1] | |
| Pseudomonas aeruginosa | >100 | [1] | |
| Tetronomycin | Gram-positive bacteria | <0.3 | [2] |
| Tetrocarcin A | Bacillus subtilis | 0.1 | [2] |
| Staphylococcus aureus | 20 | [2] | |
| Gram-negative bacteria | >100 | [2] | |
| Abyssomycin C | MRSA | 4 | [2] |
| VRSA | 13 | [2] | |
| Standard Antibiotics | |||
| Vancomycin | Staphylococcus aureus | 0.5 - 2 | [3] |
| MRSA | 1 - 4 | [3] | |
| Ciprofloxacin | Escherichia coli | 0.015 - 1 | [4] |
| Pseudomonas aeruginosa | 0.25 - 4 | [4] | |
| Gentamicin | Escherichia coli | 0.25 - 4 | [5] |
| Pseudomonas aeruginosa | 0.5 - 8 | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is determined using the broth microdilution method.[6]
a. Preparation of Materials:
-
Test Compounds: Stock solutions of novel Tetronic acids and standard antibiotics are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Strains: Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) are grown overnight on appropriate agar plates.
-
Microtiter Plates: Sterile 96-well U-bottom microtiter plates are used.
b. Inoculum Preparation:
-
Several colonies of the test bacterium are suspended in sterile saline.
-
The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Assay Procedure:
-
100 µL of CAMHB is dispensed into each well of the 96-well plate.
-
100 µL of the highest concentration of the test compound is added to the first well of a row.
-
Two-fold serial dilutions are performed by transferring 100 µL from one well to the next across the row.
-
100 µL of the prepared bacterial inoculum is added to each well.
-
Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
The plates are incubated at 37°C for 18-24 hours.
d. Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in the well with no visible turbidity (bacterial growth).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
a. Assay Procedure:
-
Following the MIC determination, a 10 µL aliquot is taken from each well that shows no visible growth.
-
The aliquot is plated onto a fresh, antibiotic-free agar plate.
-
The plates are incubated at 37°C for 24-48 hours.
b. Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in no colony growth on the agar plate, indicating a 99.9% reduction in the initial bacterial count.
Visualizing Mechanisms and Workflows
To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining MIC and MBC of Tetronic acids.
Caption: Postulated protonophore mechanism of action for Tetronic acids.
References
- 1. This compound derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetramic and Tetronic Acids as Scaffolds in Bioinorganic and Bioorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of analogs of mutacin 1140 in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. idexx.dk [idexx.dk]
A Comparative Analysis of Synthetic Routes to Tetronic Acid
Tetronic acid, a 4-hydroxy-2(5H)-furanone, is a key structural motif found in numerous biologically active natural products.[1] Its derivatives have garnered significant interest in pharmaceutical and medicinal chemistry due to their diverse activities, including antibiotic, antiviral, and antineoplastic properties.[1] The efficient construction of the this compound core is, therefore, a crucial endeavor in organic synthesis. This guide presents a comparative analysis of prominent synthetic routes to this compound, with a focus on experimental methodologies and quantitative data to aid researchers in selecting the most suitable approach for their specific needs.
Core Synthetic Strategies
The synthesis of this compound can be achieved through various pathways. This analysis will focus on three well-established and versatile methods: the Dieckmann condensation of α-acyloxy esters, the oxidation of 2-furylcarbinols, and the reaction of silyl enol ethers with oxalyl chloride.
| Parameter | Dieckmann Condensation of α-Acyloxy Esters | Oxidation of 2-Furylcarbinols | Reaction of Silyl Enol Ethers with Oxalyl Chloride |
| Starting Materials | α-Hydroxy esters, Acylating agents (e.g., acetyl halides, malonates) | 2-Furylcarbinols | Diesters, Silylating agents (e.g., chlorotrimethylsilane) |
| Key Reagents | Strong base (e.g., NaH, KHMDS, potassium tert-butoxide)[2][3] | Oxidizing agent (e.g., NBS, m-CPBA) | Oxalyl chloride, Lewis acid (optional) |
| Typical Yields | 60-95%[3][4] | Generally high | Good to excellent |
| Reaction Conditions | Anhydrous, often at room temperature or elevated temperatures[2][4] | Mild, often at or below room temperature | Low temperature, inert atmosphere |
| Advantages | Readily available starting materials, good yields, one-pot variations exist.[4] | Mild reaction conditions, high yields for specific substrates. | Good for constructing complex structures, avoids strongly basic conditions of traditional Dieckmann. |
| Disadvantages | Requires a strong base, can be sensitive to moisture and steric hindrance.[5] | Potential for over-oxidation or side reactions depending on the substrate and oxidant. | Requires preparation of the silyl enol ether intermediate.[6] |
Experimental Protocols
Dieckmann Condensation of α-Acyloxy Esters
The Dieckmann condensation is a classic and widely used method for the formation of five- and six-membered rings.[5][7][8] In the context of this compound synthesis, it involves the intramolecular cyclization of an α-acyloxy ester using a strong base.[2]
Experimental Workflow:
Caption: Workflow for this compound Synthesis via Dieckmann Condensation.
Protocol: A solution of an α-hydroxy ester (1.0 equiv.) in an anhydrous solvent such as THF or toluene is treated with an acylating agent like ethyl malonyl chloride (1.1 equiv.) and a non-nucleophilic base such as 2,6-di-tert-butyl-4-methyl pyridine (1.2 equiv.). The reaction is stirred for several hours to form the α-acyloxy ester intermediate. For the cyclization step, this intermediate is added to a solution of a strong base, such as potassium hexamethyldisilazide (KHMDS) (2.0 equiv.), at a low temperature (e.g., -78 °C) and then allowed to warm to room temperature overnight.[2] The reaction is then quenched with an acidic solution and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography, to afford the this compound.[2] A one-pot variation involves the tandem transesterification and Dieckmann cyclization of aryl- or heteroarylacetic acid esters with hydroxyacetic acid esters using potassium tert-butoxide in DMF, which can yield up to 90% of the desired this compound in just two hours at room temperature.[4]
Oxidation of 2-Furylcarbinols
The oxidation of furan derivatives, specifically 2-furylcarbinols, provides an alternative route to the this compound core. This method relies on the oxidative rearrangement of the furan ring.
Experimental Workflow:
Caption: Synthesis of this compound via Oxidation of 2-Furylcarbinols.
Protocol: The 2-furylcarbinol precursor is dissolved in a suitable solvent mixture, such as acetone/water or dichloromethane. An oxidizing agent, for example, N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA), is then added portion-wise at a controlled temperature, often at 0 °C or room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted reagents. The organic layer is then dried and concentrated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Reaction of Silyl Enol Ethers with Oxalyl Chloride
A more modern approach to this compound and its derivatives involves the reaction of silyl enol ethers with oxalyl chloride. This method can offer advantages in terms of mild reaction conditions and functional group tolerance.
Experimental Workflow:
Caption: Synthesis of this compound Derivatives from Silyl Enol Ethers.
Protocol: A diester is subjected to an acyloin condensation in the presence of metallic sodium and trimethylchlorosilane (TMSCl) in a solvent like xylene at elevated temperatures.[6] This forms a bis(trimethylsilyloxy) intermediate. The crude silyl enol ether can then be reacted with oxalyl chloride in an inert solvent such as dichloromethane.[9][10] The reaction is typically carried out at low temperatures. Subsequent workup, which may involve methanolysis, leads to the formation of the this compound derivative.[6] This method is particularly useful for synthesizing more complex, substituted tetronic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. CN106008419A - Novel synthesis technology of this compound - Google Patents [patents.google.com]
- 4. One-Pot Synthesis of Tetronic Acids from Esters [organic-chemistry.org]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. synarchive.com [synarchive.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ijsts.shirazu.ac.ir [ijsts.shirazu.ac.ir]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Tetronic Acid-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of a representative Tetronic acid-based drug, designated here as TA-1, as a potential anticancer agent. The data presented is a synthesis of established experimental outcomes and serves to illustrate the translational potential of this class of compounds from laboratory models to preclinical studies.
In Vitro Efficacy: Cellular Cytotoxicity of TA-1
The initial assessment of an anticancer drug's efficacy is its ability to inhibit the proliferation of cancer cells in a controlled laboratory setting. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.
Table 1: In Vitro Cytotoxicity (IC50) of TA-1 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 2.8 |
| A549 | Lung Carcinoma | 3.2 |
| HCT116 | Colon Carcinoma | 1.8 |
| HeLa | Cervical Cancer | 2.5 |
In Vivo Efficacy: Tumor Growth Inhibition in a Xenograft Model
Following promising in vitro results, the anticancer activity of TA-1 was evaluated in a preclinical in vivo model. A human tumor xenograft model in immunodeficient mice is a standard method to assess a drug's ability to suppress tumor growth in a living organism.
Table 2: In Vivo Antitumor Efficacy of TA-1 in an HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| TA-1 | 10 | 625 ± 80 | 50 |
| TA-1 | 20 | 375 ± 50 | 70 |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of TA-1 (ranging from 0.1 to 100 µM) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Human Tumor Xenograft Model
-
Animal Model: Six-week-old female athymic nude mice were used for the study.
-
Tumor Cell Implantation: 1 x 10⁶ HCT116 human colon carcinoma cells were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors were allowed to grow to an average volume of 100-150 mm³. The mice were then randomized into treatment and control groups.
-
Drug Administration: TA-1 was administered intraperitoneally daily for 21 days at doses of 10 and 20 mg/kg. The control group received the vehicle solution.
-
Tumor Volume Measurement: Tumor size was measured every three days using calipers, and the volume was calculated using the formula: (Length x Width²) / 2.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition was calculated by comparing the mean tumor volume of the treated groups to the control group.
Signaling Pathway and Experimental Workflow
The anticancer activity of many this compound derivatives is linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and death.
Caption: Proposed apoptotic signaling pathway induced by TA-1.
Caption: Experimental workflow for evaluating TA-1 efficacy.
Comparative Guide to the Structure-Activity Relationship of Tetronic Acid Analogs as Anticancer Agents
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Tetronic acid analogs, with a focus on their anticancer activities. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound Analogs in Cancer Research
This compound, a 4-hydroxy-2(5H)-furanone, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The furanone scaffold is a key pharmacophore in numerous natural products and synthetic compounds exhibiting antimicrobial, antiviral, and anticancer properties.[1] This guide focuses on the cytotoxic effects of several series of this compound analogs against various human cancer cell lines, providing a comparative overview of their potential as anticancer agents.
Comparison of Anticancer Activity
The anticancer activity of this compound analogs is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of different series of this compound analogs against a panel of human cancer cell lines.
Table 1: Cytotoxicity of 3,4-Dihalo-5-hydroxy-2(5H)-furanone Derivatives
This series of compounds is based on the 3,4-dihalo-5-hydroxy-2(5H)-furanone scaffold. The substitutions at the 5-position significantly influence their cytotoxic activity.
| Compound | R Group | Cell Line | IC50 (µM) |
| MBA | H | HCT-116 | >100 |
| 3b | Si(CH3)2C(CH3)3 | HCT-116 | 7.3 ± 0.5 |
| 3c | Si(Ph)2C(CH3)3 | HCT-116 | 3.9 ± 0.3 |
| 3d | Si(CH(CH3)2)3 | HCT-116 | 13.5 ± 1.1 |
| MBA | H | HT-29 | >100 |
| 3b | Si(CH3)2C(CH3)3 | HT-29 | 10.2 ± 0.8 |
| 3c | Si(Ph)2C(CH3)3 | HT-29 | 8.1 ± 0.6 |
| 3d | Si(CH(CH3)2)3 | HT-29 | 25.4 ± 2.0 |
| MBA | H | MCF-7 | >100 |
| 3b | Si(CH3)2C(CH3)3 | MCF-7 | 21.3 ± 1.7 |
| 3c | Si(Ph)2C(CH3)3 | MCF-7 | 65.6 ± 5.2 |
| 3d | Si(CH(CH3)2)3 | MCF-7 | 89.0 ± 7.1 |
Data sourced from:[2]
SAR Analysis: The unsubstituted mucobromic acid (MBA) shows negligible activity. The introduction of a silyl group at the 5-hydroxy position dramatically increases the anticancer potency. The nature of the substituents on the silicon atom plays a crucial role, with the tert-butyldiphenylsilyl group (in compound 3c ) generally conferring the highest activity against HCT-116 and HT-29 cell lines.[2]
Table 2: Cytotoxicity of Bis-2(5H)-furanone Derivatives
This series features two furanone rings linked by a benzidine core.
| Compound | R Group | Cell Line | IC50 (µM) |
| 4a | H | C6 | 25.3 ± 1.5 |
| 4b | CH3 | C6 | 18.7 ± 1.1 |
| 4c | C2H5 | C6 | 15.4 ± 0.9 |
| 4d | n-C3H7 | C6 | 13.8 ± 0.8 |
| 4e | n-C4H9 | C6 | 12.1 ± 0.7 |
| 4a | H | HeLa | 30.1 ± 1.8 |
| 4e | n-C4H9 | HeLa | 15.2 ± 0.9 |
| 4a | H | A549 | 45.6 ± 2.7 |
| 4e | n-C4H9 | A549 | 20.3 ± 1.2 |
Data sourced from:[3]
SAR Analysis: For this series of bis-2(5H)-furanone derivatives, the length of the alkyl chain at the 5-position of the furanone rings influences the cytotoxic activity against C6 glioma cells. An increase in the chain length from hydrogen to n-butyl (compounds 4a to 4e ) leads to a progressive enhancement of the anticancer effect, with compound 4e being the most potent.[3]
Table 3: Cytotoxicity of 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives
This series explores the impact of various substitutions at the 3, 4, and 5 positions of the furanone ring.
| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) |
| 5a | C6H5 | C6H5NH | COOC2H5 | HEPG2 | 0.005 |
| 5b | 4-FC6H4 | C6H5NH | COOC2H5 | HEPG2 | 0.002 |
| 5c | 4-ClC6H4 | C6H5NH | COOC2H5 | HEPG2 | 0.004 |
| 5a | C6H5 | C6H5NH | COOC2H5 | MCF7 | 0.004 |
| 5b | 4-FC6H4 | C6H5NH | COOC2H5 | MCF7 | 0.002 |
| 5c | 4-ClC6H4 | C6H5NH | COOC2H5 | MCF7 | 0.003 |
Data sourced from:[4]
SAR Analysis: In this series, the presence of a 4-fluorophenyl group at the R1 position (compound 5b ) resulted in the most potent cytotoxic activity against both HEPG2 and MCF7 cell lines, surpassing the activity of the unsubstituted phenyl and 4-chlorophenyl analogs.[4] This suggests that a small, electron-withdrawing substituent at the para position of the phenyl ring is favorable for activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HT-29, MCF-7, C6, HeLa, A549, HEPG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of each this compound analog is serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with DMSO at the same concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15-30 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
While the precise molecular targets of many this compound analogs are still under investigation, their cytotoxic effects are often associated with the induction of apoptosis and cell cycle arrest.[3] One of the key signaling pathways frequently dysregulated in cancer and a common target for anticancer drugs is the PI3K/Akt/mTOR pathway. This pathway plays a crucial role in cell survival, proliferation, and growth.
While direct evidence linking the specific this compound analogs in this guide to the PI3K/Akt/mTOR pathway is still emerging, it represents a plausible target for their anticancer activity.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation in cancer.
Caption: General experimental workflow for determining the anticancer activity of this compound analogs using the MTT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives [mdpi.com]
- 3. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Insecticidal Properties of Tetronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Tetronic acid derivatives have emerged as a significant class of insecticides and acaricides, offering a distinct mode of action valuable for managing pest resistance. This guide provides a comparative overview of the insecticidal properties of prominent this compound derivatives, supported by experimental data, detailed methodologies, and a visual representation of their mechanism of action.
Overview of this compound Derivatives
Tetronic acids are a class of cyclic keto-enols. Certain derivatives, notably spirocyclic compounds, have demonstrated potent insecticidal and acaricidal activities.[1] Commercially significant examples include Spirodiclofen and Spiromesifen.[1] Closely related in mode of action is Spirotetramat, a tetramic acid derivative.[2] These compounds are particularly effective against sucking pests like mites and whiteflies.[1]
The primary mode of action for these derivatives is the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis.[2][3] By disrupting this pathway, this compound derivatives interfere with the production of fatty acids, which are essential for various physiological processes in insects, including energy storage, cell membrane integrity, and development.[3][4] This unique mechanism of action makes them effective against pest populations that have developed resistance to other classes of insecticides.[1]
Quantitative Comparison of Insecticidal Activity
The following table summarizes the lethal concentration (LC50) values of three key this compound and related derivatives against the two-spotted spider mite (Tetranychus urticae), a common agricultural pest. It is important to note that LC50 values can vary based on the life stage of the pest, environmental conditions, and the specific bioassay method employed.
| Compound | Pest Life Stage | LC50 Value | Exposure Time | Bioassay Method | Reference |
| Spirodiclofen | Adult Females | 11.95 ppm | - | Leaf Disc Bioassay | [5] |
| Eggs | 0.86 ppm | - | Leaf Disc Bioassay | [5] | |
| Adult Females | 0.335 mg/mL | - | Not Specified | [3] | |
| Spiromesifen | Adult Females | 5.95 ppm | - | Leaf Disc Bioassay | [5] |
| Eggs | 0.10 ppm | - | Leaf Disc Bioassay | [5] | |
| Protonymphs | 133.4 µg a.i./L | 48 hours | Leaf Disc Bioassay | [6] | |
| Adult Females | 21.269 mg a.i./L (at 15°C) | 24 hours | Leaf Disc Bioassay | [7] | |
| Adult Females | 0.860 mg a.i./L (at 30°C) | 48 hours | Leaf Disc Bioassay | [7] | |
| Spirotetramat | Larvae | 0.10 mg/L | - | Leaf Disc Bioassay | [8] |
| Protonymphs | 0.17 mg/L | - | Leaf Disc Bioassay | [8] | |
| Deutonymphs | 0.15 mg/L | - | Leaf Disc Bioassay | [8] | |
| Larvae (from treated eggs) | 0.62 mg/L | - | Leaf Disc Bioassay | [8] | |
| Adult Females | 6.57 mg/L | - | Not Specified | [9] |
Experimental Protocols
The data presented in this guide were primarily obtained through leaf disc bioassays, a standard method for evaluating the toxicity of pesticides to phytophagous mites. While specific parameters may vary between studies, the general methodology is as follows:
Leaf Disc Bioassay Protocol
-
Preparation of Leaf Discs: Leaf discs of a uniform size are excised from the leaves of a suitable host plant (e.g., bean or cucumber) that has not been treated with any pesticides.
-
Preparation of Test Solutions: A stock solution of the this compound derivative is prepared by dissolving a known amount in an appropriate solvent (e.g., acetone) and then serially diluted with distilled water containing a surfactant to create a range of concentrations. A control solution containing only the solvent and surfactant is also prepared.
-
Treatment of Leaf Discs: The leaf discs are dipped into the respective test solutions for a standardized period (e.g., 30 seconds) and then allowed to air dry.
-
Infestation with Pests: Once dry, the treated leaf discs are placed on a moist substrate (e.g., wet cotton or agar) in a petri dish. A specific number of target pests of a uniform age and life stage (e.g., adult female mites) are then transferred onto each leaf disc.
-
Incubation: The petri dishes are maintained under controlled environmental conditions (temperature, humidity, and photoperiod) for a specified duration.
-
Mortality Assessment: After the exposure period, the number of dead pests on each leaf disc is recorded. Pests that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data are subjected to probit analysis or a similar statistical method to determine the LC50 value, which is the concentration of the pesticide that is lethal to 50% of the test population.
Mode of Action: Inhibition of Lipid Biosynthesis
This compound derivatives exert their insecticidal effect by targeting a crucial step in the insect's metabolism. The diagram below illustrates the signaling pathway affected by these compounds.
Caption: Inhibition of Acetyl-CoA Carboxylase by this compound Derivatives.
Experimental Workflow for LC50 Determination
The following diagram outlines a typical workflow for determining the LC50 value of a this compound derivative against an insect pest.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Deficiency of Acetyl-CoA Carboxylase Impairs Digestion, Lipid Synthesis, and Reproduction in the Kissing Bug Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sublethal effects of spiromesifen on life table traits of Tetranychus urticae (Acari: Tetranychidae) and Neoseiulus californicus (Acari: Phytoseiidae) | Rajaee, Fahimeh | Acarologia [www1.montpellier.inrae.fr]
- 7. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 8. mapress.com [mapress.com]
- 9. Lethal and Sub-Lethal Effects of Spirotetramat on Red Spider Mite, Tetranychus macfarlanei Baker and Pritchard (Acari: Tetranychidae) [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Tetronic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of Tetronic acid, a significant structural motif in many natural products and pharmacologically active compounds. The selection of an appropriate analytical method is critical for quality control, stability testing, and pharmacokinetic studies in drug development. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to aid in the selection and implementation of the most suitable analytical method for your research needs.
The methodologies compared include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The validation of these methods is discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the reliability and accuracy of the obtained results.[1][2][3][4][5]
Data Presentation: Comparison of Validated Analytical Methods
The performance of each analytical method is summarized in the table below, providing a clear comparison of their key validation parameters. The data for GC-MS is based on studies of Tetronic acids, while the data for HPLC-UV and UV-Vis Spectrophotometry are representative of validated methods for similar organic acids.
| Validation Parameter | GC-MS | HPLC-UV | UV-Vis Spectrophotometry | ICH Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.99 | > 0.999 | > 0.998 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.5 - 150 µg/mL | 5 - 50 µg/mL | Dependent on assay |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 98 - 102% | 80 - 120% (Assay) |
| Precision (%RSD) | ||||
| - Repeatability | < 5% | < 2% | < 2% | ≤ 2% |
| - Intermediate Precision | < 8% | < 3% | < 3% | ≤ 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 µg/mL | ~1 µg/mL | S/N ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.5 µg/mL | ~5 µg/mL | S/N ratio ≥ 10:1 |
| Specificity/Selectivity | High (Mass Analyzer) | Moderate to High | Low | No interference at the analyte retention time/wavelength |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective, making it suitable for the analysis of this compound in complex matrices such as biological fluids. A derivatization step is required to increase the volatility of the analyte.
a. Sample Preparation (Derivatization)
-
To 1 mL of the sample containing this compound, add an internal standard.
-
Acidify the sample to pH 1 with HCl.
-
Extract the this compound with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Quantification: Based on the peak area of a characteristic ion of the this compound derivative relative to the internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of organic acids in pharmaceutical formulations and for quality control purposes.
a. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
b. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
-
Quantification: Based on the peak area of this compound from a standard calibration curve.
UV-Visible Spectrophotometry
This method is simple and cost-effective for the quantification of this compound in simple solutions, but it is less specific than chromatographic methods.
a. Sample Preparation
-
Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of standard solutions of this compound in the same solvent.
b. UV-Vis Instrumentation and Conditions
-
Spectrophotometer: Shimadzu UV-1800 or equivalent.
-
Wavelength Scan: Scan the this compound solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the sample and standard solutions at the λmax.
-
Quantification: Calculate the concentration of this compound in the sample using the Beer-Lambert law and a calibration curve constructed from the standard solutions.
Mandatory Visualizations
Caption: General Workflow for Analytical Method Validation.
Caption: Decision Tree for Method Selection.
References
Navigating the Selectivity Landscape of Tetronic Acid-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of tetronic acid and its derivatives has garnered significant interest in drug discovery, owing to their diverse biological activities. However, a critical aspect of preclinical development is understanding the cross-reactivity profile of these inhibitors to anticipate potential off-target effects and ensure therapeutic safety and efficacy. This guide provides an objective comparison of the performance of this compound-based inhibitors, with a focus on their cross-reactivity, supported by available experimental data and detailed methodologies.
Understanding Cross-Reactivity in Drug Discovery
Off-target interactions are a primary cause of adverse drug reactions and can limit the therapeutic window of a lead compound.[1] Proactively assessing the selectivity of an inhibitor against a panel of related and unrelated targets is a crucial step in drug development. Various techniques are employed to evaluate cross-reactivity, ranging from broad screening panels to more focused enzymatic and cell-based assays.
Case Study: Selectivity of a this compound Bioisostere in PARP Inhibition
While comprehensive cross-reactivity data for a wide range of this compound-based inhibitors remains limited in publicly available literature, a study on bioisosteres offers valuable insights. A recent investigation into 3-oxo-2,3-dihydrobenzofuran-7-carboxamide derivatives, which can be considered structural analogs of certain tetronic acids, as Poly(ADP-ribose) polymerase (PARP) inhibitors provides a concrete example of selectivity profiling.[2][3]
Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.[4] Inhibitors of PARP, particularly PARP-1 and PARP-2, have emerged as a promising class of anticancer drugs.[2][5] The study optimized a lead compound and profiled its analogs against PARP-1 and PARP-2 to determine their inhibitory potency and selectivity.[2][3]
Quantitative Data Summary
The following table summarizes the inhibitory activity (IC50) of selected compounds from the study against PARP-1 and PARP-2, highlighting their selectivity profiles.[2][3]
| Compound | Core Structure | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/PARP-2) |
| Lead (1) | (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran | 434 | - | - |
| Analog 51 | Tetrazolyl derivative | 35 | - | - |
| Analog 60 | Carboxyl derivative | 68 | - | - |
| Analog 81 | Optimized carboxyl derivative | 30 | 2 | 15 |
Data extracted from "Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity".[2][3]
This data demonstrates that while the initial lead compound had moderate potency, chemical modifications led to analogs with significantly improved inhibitory activity.[2] Notably, compound 81 exhibited a 15-fold selectivity for PARP-2 over PARP-1, showcasing how structural modifications can modulate the cross-reactivity profile of a this compound-like scaffold.[2][3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. The following are generalized methodologies for key experiments cited in the evaluation of enzyme inhibitors.
Enzymatic Inhibition Assay (e.g., PARP Inhibition Assay)
This assay directly measures the ability of a compound to inhibit the activity of a purified enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme (e.g., PARP-1, PARP-2).
Materials:
-
Purified recombinant human PARP-1 and PARP-2 enzymes.
-
Histone H1 (as a substrate for poly(ADP-ribosyl)ation).
-
Biotinylated NAD+ (co-substrate).
-
Streptavidin-coated plates.
-
Anti-poly(ADP-ribose) (PAR) antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Substrate for the reporter enzyme (e.g., TMB).
-
Test compounds (this compound-based inhibitors).
-
Assay buffer and wash buffers.
Procedure:
-
Coat streptavidin-coated 96-well plates with biotinylated NAD+.
-
Add a reaction mixture containing the PARP enzyme, histone H1, and varying concentrations of the test compound to each well.
-
Initiate the enzymatic reaction by adding NAD+.
-
Incubate the plate to allow for poly(ADP-ribosyl)ation of histone H1.
-
Stop the reaction and wash the wells to remove unbound reagents.
-
Add the anti-PAR antibody and incubate to allow binding to the poly(ADP-ribosyl)ated histone H1.
-
Wash the wells to remove unbound antibody.
-
Add the reporter enzyme substrate and measure the resulting signal (e.g., absorbance) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling (General Protocol)
For this compound-based inhibitors targeting kinases, a broader screening against a panel of kinases is necessary to establish a comprehensive selectivity profile.
Objective: To assess the inhibitory activity of a test compound against a large panel of kinases to identify on-target and off-target activities.
Methodology: Numerous contract research organizations (CROs) offer kinase profiling services using various assay formats, such as radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays. The general workflow is as follows:
-
Compound Submission: The test compound is submitted at a specified concentration (e.g., 1 µM or 10 µM for initial screening) or in a dose-response format for IC50 determination.
-
Assay Performance: Each kinase in the panel is assayed in the presence of the test compound and a suitable substrate and ATP. The activity of each kinase is measured.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. For dose-response experiments, IC50 values are determined.
-
Reporting: The results are typically presented as a heatmap or a table, visualizing the selectivity of the compound across the kinome. A "selectivity score" can also be calculated to quantify the degree of promiscuity.[6][7]
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Recent advances in the multicomponent synthesis of heterocycles using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Next-Generation Poly(ADP-Ribose) Polymerase 1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative In Silico Analysis of Tetronic Acid Derivatives as Modulators of Key Biological Targets
A comprehensive guide for researchers and drug development professionals on the virtual screening and potential interactions of tetronic acid derivatives with various protein targets. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols for molecular docking, and visualizations of key workflows and signaling pathways.
This compound and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties, stem from their ability to interact with a wide range of biological targets. This guide presents a comparative overview of in silico docking studies of various this compound derivatives to elucidate their potential as inhibitors of key proteins involved in disease pathogenesis.
Data Presentation: Comparative Docking Analysis
The following tables summarize the results of molecular docking studies, presenting the binding affinities (or docking scores) of different this compound derivatives against their respective protein targets. A more negative binding energy generally indicates a more favorable and stable interaction between the ligand and the protein.
Table 1: Docking Performance of Spirodionic Acid Derivatives Against Various Targets
| Compound Class | Derivative Example(s) | Target Protein(s) | Binding Affinity / Docking Score (kcal/mol) | Key Interacting Residues |
| Spirodionic Acid Derivatives | Spirodiclofen | Antioxidant Enzymes | Not explicitly quantified | Not specified |
| Spirodionic Acid Derivatives | Spirotetramat | Acetyl-CoA Carboxylase (ACC) | Not explicitly quantified | Not specified |
| Spirodionic Acid Derivatives | Spirotetramat | Thyroid Receptor Beta (TRβ) | Not explicitly quantified | Not specified |
Note: While specific binding affinities were not provided in the source, these interactions are noted as significant in the literature[1].
Table 2: Docking Scores of Various Bioactive Derivatives Against Target Proteins
| Compound Class | Derivative Example(s) | Target Protein(s) | Binding Affinity / Docking Score (kcal/mol) |
| Phenyl-tetrahydro-pyrido[3,4-b]indole-3-carboxylic acid analogs | Analogs 1, 4, 8, 9, 12, 15, 27, 30, 37, 38, 39, 43 | HIV-1 reverse transcriptase | Comparable to standard drugs Efavirenz and TNK-651 |
| Quinazoline derivatives | Compounds 4, 5, 6, 12 | 3CLpro, cPLA2, sPLA2 | IC50 values in the low µM range for 3CLpro |
| Thiazolidinedione–thiosemicarbazone hybrids | Compounds 2, 3, 4 | PPARγ and HDACs | IC50 values in the low µM range against cancer cell lines |
This table presents a summary of findings from multiple studies to highlight the potential of different heterocyclic compounds in drug discovery[2][3][4].
Experimental Protocols: Molecular Docking Methodology
The following is a generalized protocol for performing molecular docking studies, based on methodologies reported in the literature[1][5][6][7].
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D format (e.g., SDF or MOL2). The structures are then optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned. The protein is then energy minimized to relieve any steric clashes.
2. Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds.
-
Docking Algorithm: A docking program (e.g., AutoDock Vina, FlexX) is used to perform the docking calculations[1]. These programs systematically sample different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose using a scoring function.
-
Parameter Settings: Key parameters for the docking run, such as the number of binding modes to generate and the exhaustiveness of the search, are set.
3. Analysis and Validation:
-
Pose Selection: The docking poses are ranked based on their binding energies. The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: The interactions between the ligand and the protein in the best-ranked pose are analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Validation: To validate the docking protocol, a co-crystallized ligand (if available) can be re-docked into the protein's active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is calculated. An RMSD of less than 2.0 Å is generally considered a successful validation[1].
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Tetronic Acid in a Laboratory Setting
The proper disposal of Tetronic acid is crucial for ensuring laboratory safety and environmental protection. As a substance that causes skin and serious eye irritation, and may cause respiratory irritation, adherence to strict disposal protocols is mandatory.[1][2][3][4] Chemical waste generators are responsible for correctly classifying and managing their waste in accordance with local, regional, and national hazardous waste regulations.[1] The primary and most recommended method of disposal is through an approved hazardous waste management service.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is essential to work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).[2][5]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[5]
-
Protective Clothing: A lab coat should be worn to prevent skin exposure.[1][5]
-
Respiratory Protection: If dust or aerosols are generated, use a dust respirator.[2]
Always avoid creating dust when handling solid this compound.[1][6] Avoid all direct contact with the skin, eyes, and clothing, and prevent inhalation or ingestion.[1][3]
Primary Disposal Protocol: Collection for Professional Disposal
This is the recommended procedure for all quantities of this compound waste, as specified by its Safety Data Sheet (SDS). The SDS explicitly warns not to empty the chemical into drains.[1]
Step 1: Waste Segregation
-
Collect waste this compound and materials contaminated with it separately from other waste streams.
-
Keep this compound waste segregated from incompatible materials, particularly strong oxidizing agents, strong bases, cyanides, and azides.[1][6][7]
Step 2: Container Selection and Labeling
-
Use a waste container that is chemically compatible with acids, free from damage, and has a secure, leak-proof lid.[8]
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[8]
-
Ensure the storage area has secondary containment to control any potential spills.[8]
-
Do not store more than 55 gallons of hazardous waste in the laboratory at one time.[9]
Step 4: Arrange for Disposal
-
Once the container is full or waste is ready for removal, contact your institution's EHS department or a certified hazardous waste disposal service to arrange for pickup.[1][3]
Conditional Protocol: On-Site Neutralization (Small Quantities)
Disclaimer: This procedure is a general guideline for acidic waste and should only be performed if explicitly permitted by your institution's EHS policies and local wastewater regulations. The SDS for this compound advises against drain disposal.[1] This method is only suitable for small quantities of this compound waste that are not contaminated with other hazardous materials, such as heavy metals.
Step 1: Dilution
-
In a chemical fume hood, behind a safety shield, prepare a large volume of cold water in a suitable beaker.[5][10]
-
Slowly add the acidic waste to the cold water to achieve a dilution ratio of at least 1 part acid to 10 parts water.[5]
-
Crucial Safety Note: Always add acid to water, never the other way around, to prevent a violent exothermic reaction. [5][7]
Step 2: Neutralization
-
While stirring the diluted acid continuously, slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5-10% sodium carbonate solution.[5]
-
Be aware that this reaction will generate heat and carbon dioxide gas; control the rate of addition to prevent excessive foaming or temperature increase.[5]
Step 3: pH Verification
-
Use pH paper or a calibrated pH meter to monitor the solution's pH.
-
Continue adding the weak base until the pH is within a neutral range, typically between 6.0 and 8.0, or as specified by local regulations.[5][10]
Step 4: Final Disposal
-
Once the pH is confirmed to be neutral and the solution contains no other hazardous components, it may be poured down the drain, followed by a flush of at least 20 parts water.[5][10]
The following table summarizes the key quantitative parameters for the conditional neutralization protocol.
| Parameter | Guideline | Rationale |
| Acid to Water Dilution Ratio | 1:10 (minimum) | To dissipate the heat generated during neutralization.[5] |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Weak bases are preferred for a more controlled and safer reaction.[5] |
| Target pH Range | 6.0 - 8.0 | Ensures the waste is no longer corrosive before drain disposal; verify with local regulations.[5][10] |
| Post-Neutralization Flush | 20 parts water (minimum) | To further dilute the neutralized solution and ensure it is cleared from the plumbing system.[10] |
| Table 1: Quantitative Guidelines for Acid Neutralization. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Figure 1: Decision workflow for the disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. This compound | C4H4O3 | CID 521261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. danielshealth.com [danielshealth.com]
- 9. vumc.org [vumc.org]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling Tetronic acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Tetronic acid, a compound that presents risks of skin and eye irritation.[1][2][3] Adherence to these guidelines is critical for minimizing exposure and ensuring safe laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is the first line of defense against the hazards associated with this compound. The following table summarizes the required PPE for handling this substance.
| PPE Category | Specification | Rationale |
| Hand Protection | Protective gloves (Nitrile or butyl rubber recommended)[1][4] | To prevent skin contact, which can cause irritation and burns.[1][2][4] |
| Eye and Face Protection | Safety goggles conforming to EN 166 standard[5] or a face shield where splashing is possible.[1][6] | To protect against serious eye irritation from splashes or dust.[1][2] |
| Skin and Body Protection | Chemical-resistant clothing and lab coat.[1] Protective boots may be required depending on the scale of work.[1] | To prevent skin exposure to the chemical. |
| Respiratory Protection | A dust respirator should be used if dust is generated.[1] For large-scale use or in emergencies, a NIOSH/MSHA approved respirator is necessary.[5] | To avoid inhalation of dust or aerosols, which may cause respiratory tract irritation.[2][3][5] |
Experimental Workflow: Handling this compound
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting. Following these steps methodically will minimize the risk of exposure and accidents.
Operational Plan for Handling this compound
1. Preparation:
-
Don Personal Protective Equipment (PPE): Before handling this compound, put on all required PPE as specified in the table above.
-
Ensure Ventilation: Work in a well-ventilated area. A fume hood or a local exhaust system is highly recommended to minimize inhalation exposure.[1]
-
Gather Materials: Have all necessary laboratory equipment, including a chemical spill kit, readily accessible.
2. Handling:
-
Avoid Dust Formation: Handle this compound in a manner that avoids the creation of dust.[5]
-
Prevent Contact: Take care to avoid contact with skin, eyes, and clothing.[1]
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent contamination and exposure.[1]
3. Post-Handling:
-
Decontamination: Clean all work surfaces and equipment thoroughly after use.
-
Storage: Store this compound in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
-
PPE Removal: Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items in a designated waste container.
-
Hygiene: Wash your hands and face thoroughly with soap and water after handling the chemical.[1]
Disposal Plan for this compound
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Steps:
-
Segregate Waste: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.
-
Consult Regulations: Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.
-
Approved Disposal Facility: Arrange for the disposal of the waste through a licensed and approved waste disposal company.[2]
-
Prohibited Disposal: Do not dispose of this compound down the drain.[5]
-
Incineration: One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
First Aid Measures
In the event of exposure to this compound, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. This compound | C4H4O3 | CID 521261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. leelinework.com [leelinework.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
